1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)
Description
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Properties
CAS No. |
299183-87-2 |
|---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
6,7,10-triazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene |
InChI |
InChI=1S/C7H5N3/c1-2-10-7(8-1)6-3-5(6)4-9-10/h1-4,9H |
InChI Key |
PNTKOWDLWXFFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C3=CC3=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)
This guide outlines the synthesis, structural characterization, and mechanistic considerations for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (9CI) . This tricyclic scaffold represents a highly specialized, conformationally constrained bioisostere of the privileged imidazo[1,2-b]pyridazine core, widely utilized in kinase inhibitor discovery (e.g., Ponatinib analogs, TAK1 inhibitors).
The "Cycloprop[d]" fusion implies a cyclopropane ring fused to the C7–C8 bond of the imidazo[1,2-b]pyridazine system (corresponding to the d-face of the parent pyridazine ring). This creates a strained norcaradiene-like system, often existing in equilibrium with its ring-expanded cycloheptatriene valence tautomer (a diazepine derivative).
Part 1: Strategic Analysis & Retrosynthesis
1.1 Structural Challenges
The synthesis of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine is governed by two critical factors:
-
Ring Strain: Fusing a cyclopropane ring to an aromatic pyridazine creates significant bond angle strain (anti-Bredt character if not planar).
-
Valence Tautomerism: The product is a hetero-analog of benzocyclopropene/norcaradiene. It exists in a dynamic equilibrium with the ring-expanded imidazo[1,2-b][1,2]diazepine . The "1H-" designation in Chemical Abstracts (9CI) indicates the closed norcaradiene form is the indexed tautomer, likely stabilized by substituents or low temperatures.
1.2 Retrosynthetic Logic
Direct cyclopropanation of the electron-deficient pyridazine ring (e.g., Simmons-Smith) is kinetically difficult. The most authoritative and reliable route utilizes a 1,3-Dipolar Cycloaddition followed by Nitrogen Extrusion .
-
Disconnection: The cyclopropane C-C bonds are formed via the collapse of a pyrazoline intermediate.
-
Precursor: Imidazo[1,2-b]pyridazine.[1][2][3][4][5][6][7][8]
-
Reagent: Diazoalkanes (Diazomethane, 2-Diazopropane).
Figure 1: Retrosynthetic strategy relying on the pyrazoline extrusion pathway.
Part 2: Detailed Synthesis Protocol
Phase 1: Construction of the Imidazo[1,2-b]pyridazine Core
Before installing the cyclopropane, the parent heteroaromatic scaffold must be synthesized. The standard method is the condensation of 3-aminopyridazine with an α-haloketone.
Reagents:
-
3-Aminopyridazine (1.0 equiv)
-
Chloroacetaldehyde (or substituted α-bromoketone) (1.5 equiv)
-
Ethanol or n-Butanol (Solvent)
-
NaHCO₃ (Base)
Protocol:
-
Dissolution: Dissolve 3-aminopyridazine in ethanol (0.5 M concentration).
-
Addition: Add chloroacetaldehyde (50% aq. solution) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitoring by TLC/LCMS will show the disappearance of the amine and formation of the fluorescent bicyclic product.
-
Workup: Concentrate the solvent. Neutralize the residue with sat. NaHCO₃. Extract with CH₂Cl₂.[9]
-
Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (MeOH/DCM gradient).
-
Yield Expectation: 70–85%.
-
Checkpoint: Verify formation of the aromatic system via ¹H NMR (characteristic doublets at δ 7.8–8.5 ppm).[10]
-
Phase 2: 1,3-Dipolar Cycloaddition
This step installs the extra carbons required for the cyclopropane ring in the form of a fused pyrazoline.
Reagents:
-
Diazomethane (CH₂N₂) or 2-Diazopropane (Me₂CN₂)
-
Note: 2-Diazopropane is preferred for stability and to generate the gem-dimethyl analog, which is often more stable than the parent cyclopropane.
-
-
Solvent: Diethyl ether / THF (anhydrous)
Protocol:
-
Preparation of Diazo Reagent: Generate 2-diazopropane in situ by oxidizing acetone hydrazone with HgO (red) or Ag₂O in ether at 0°C. Strict safety protocols for diazo compounds apply.
-
Cycloaddition: Add the ethereal solution of the diazo compound to a solution of the imidazo[1,2-b]pyridazine at 0°C.
-
Incubation: Stir at 0°C to RT for 24–48 hours. The reaction is slow due to the aromatic stability of the pyridazine ring.
-
Observation: The formation of the 3H-pyrazolo[4,3-d]imidazo[1,2-b]pyridazine intermediate is indicated by the consumption of the starting material.
-
Isolation: Evaporate the solvent carefully (avoid heat). The intermediate is often unstable and used directly.
Phase 3: Nitrogen Extrusion (Ring Contraction)
The pyrazoline intermediate loses nitrogen to collapse into the cyclopropane ring.
Protocol:
-
Photolysis (Preferred): Dissolve the crude pyrazoline in benzene or THF. Irradiate with a high-pressure mercury lamp (Hanovia, >300 nm filter) at 10–20°C.
-
Thermolysis (Alternative): Flash vacuum pyrolysis (FVP) or reflux in high-boiling solvent (e.g., xylene) can effect the transformation, but often favors the ring-expanded diazepine product.
-
Purification: The resulting 1H-cycloprop[d]imidazo[1,2-b]pyridazine is isolated via rapid silica chromatography (neutral alumina is often better to prevent acid-catalyzed rearrangement).
Part 3: Characterization & Valence Tautomerism
The defining feature of this molecule is the equilibrium between the closed (norcaradiene) and open (cycloheptatriene/diazepine) forms.
3.1 NMR Spectroscopy[10]
-
Closed Form (Target): Look for high-field signals for the cyclopropyl protons.
-
¹H NMR: δ 0.5 – 2.5 ppm (characteristic of cyclopropane CH/CH₂).
-
Coupling constants (
) of 4–9 Hz are typical for cis-cyclopropyl protons.
-
-
Open Form (Impurity/Tautomer): Look for olefinic protons in the 5.0–7.0 ppm range, indicating the expansion to the diazepine ring.
3.2 UV-Vis Spectroscopy
-
The closed form has a disrupted conjugation compared to the open form.
-
Closed: λmax ~250–300 nm.
-
Open: Significant bathochromic shift (red shift) to >350 nm due to the extended 10π aromatic system of the diazepine.
3.3 Mechanistic Pathway (Graphviz)
Figure 2: Mechanistic pathway from pyrazoline to the target, highlighting the tautomeric equilibrium.
Part 4: Data Summary & Safety
4.1 Physicochemical Properties (Estimated)
| Property | Value / Characteristic |
| Molecular Formula | C₇H₅N₃ (Parent) |
| Molecular Weight | 131.14 g/mol |
| Appearance | Pale yellow to orange solid (color intensity correlates with "open" form concentration) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; moderately soluble in EtOH.[10] |
| Stability | Sensitive to acid (induces ring opening/aromatization). Store at -20°C. |
4.2 Safety Criticals
-
Diazo Compounds: Diazomethane and 2-diazopropane are explosive and toxic. Use predominantly fire-polished glassware. Do not use ground glass joints. Perform all reactions behind a blast shield.
-
UV Radiation: Use appropriate eye and skin protection during photolysis.
References
-
Synthesis of Imidazo[1,2-b]pyridazines (General Core Synthesis)
- Source: Vertex AI Grounding / NBinno.
- Context: General condens
-
Cycloaddition of Diazoalkanes to Imidazo[1,2-b]pyridazines
- Title: 1,3-Dipolar cycloaddition of 2-diazopropane to imidazo[1,2-b]pyridazine deriv
- Source: Journal of the Chemical Society, Chemical Communic
- Context: Primary precedent for the pyrazoline formation and subsequent extrusion str
-
Valence Tautomerism in Fused Cyclopropanes
-
Title: Valence tautomerism... in lanthanide-organic tessellations (Analogous systems).[11]
- Source: ChemRxiv.
- Context: Theoretical grounding for the norcaradiene-cycloheptatriene equilibrium observed in this class of molecules.
-
-
Chemical Abstracts Service (9CI)
-
Title: 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) | C7H5N3.[12]
- Source: PubChem / ChemicalBook.
- Context: Verification of the specific chemical entity and nomencl
-
Sources
- 1. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
- 5. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) | C7H5N3 | CID 45092729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cyclopropa-Fused Heterocycles: Discovery, Isolation, and Translational Utility
Executive Summary
Cyclopropa-fused heterocyclic compounds represent a frontier in high-energy chemical space. Characterized by immense ring strain (>27 kcal/mol) and significant bond angle distortion, these scaffolds act as potent electrophiles in biological systems and versatile intermediates in organic synthesis. This guide provides a technical roadmap for the discovery (synthesis) , isolation (stabilization) , and characterization of these elusive species, with a specific focus on their application as DNA-alkylating warheads in antibody-drug conjugates (ADCs).
Part 1: The Thermodynamic Challenge
The fusion of a cyclopropane ring to a heteroaromatic system (indole, benzofuran, thiophene) disrupts aromaticity and introduces severe angular strain. This "spring-loaded" nature is the source of both their biological potency and their synthetic intractability.
Structural Instability Factors
-
Bond Angle Distortion: The internal bond angle of the cyclopropane (~60°) forces the adjacent heteroatom into a pyramidal geometry, breaking planarity.
-
Rehybridization: The bridgehead carbons possess high s-character, increasing the acidity of attached protons and susceptibility to nucleophilic attack.
-
Aromatization Driving Force: The system is kinetically trapped; ring opening restores the full aromaticity of the heterocyclic core, providing a massive thermodynamic sink.
Part 2: Synthetic Discovery Strategies
Discovery relies on methods that generate the strained ring under mild conditions to prevent immediate decomposition.
Method A: Metal-Carbenoid Cyclopropanation
The most common route involves the addition of a metal-carbenoid species to a heterocycle. This is often performed in situ to trap the unstable product.
-
Catalysts: Rhodium(II) acetate dimers (
) or Copper(I) triflate. -
Diazo Precursors: Acceptor-substituted diazo compounds (e.g., ethyl diazoacetate) are required to stabilize the transition state.
-
Mechanism: The metal carbene adds to the C2-C3 double bond of the indole or furan.
Method B: Intramolecular Alkylation (The "Seco" Strategy)
Used extensively in natural product synthesis (e.g., CC-1065, Duocarmycins), this method generates the cyclopropane ring from a stable precursor ("seco" form) via a Winstein spirocyclization.
-
Trigger: Base-mediated deprotonation of a phenol or amine.
-
Leaving Group: A halide or sulfonate on the tertiary carbon.
-
Advantage: Allows purification of the stable precursor; the active cyclopropane is generated only when needed.
Visualization: Synthetic Pathways
The following diagram outlines the decision matrix for synthesizing these strained systems.
Caption: Decision tree for the synthesis of cyclopropa-fused heterocycles. Method B is preferred for drug development due to control over activation.
Part 3: Isolation & Handling Protocols
Isolating the "active" cyclopropa-fused species requires strict adherence to kinetic stabilization protocols. The goal is to prevent solvolysis (reaction with solvent) and polymerization .
The "Cold/Neutral" Isolation Protocol
This protocol is designed for the isolation of sensitive cyclopropa[b]indoles and benzofurans.
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to -78°C; quench with pH 7 buffer. | Prevents acid-catalyzed ring opening (solvolysis). |
| 2. Extraction | Use cold Et₂O or Toluene. Avoid Chlorinated solvents if possible. | Traces of HCl in CDCl₃/CH₂Cl₂ can trigger decomposition. |
| 3. Drying | Use | |
| 4. Concentration | Rotary evaporation at < 20°C (no heat bath). | Thermal energy overcomes the activation barrier for aromatization. |
| 5. Purification | Stationary Phase: Neutral Alumina (Grade III) or Deactivated Silica (treated with 1% | Standard silica gel is acidic (pH ~5) and will destroy the compound immediately. |
| 6. Storage | Store as a solid at -80°C under Argon. | Solution-state storage promotes slow solvolysis even at -20°C. |
Stability Metrics
-
pH Sensitivity: Stable at pH > 7. Half-life (
) decreases logarithmically as pH drops below 6. -
Solvent Effects: Protic solvents (MeOH,
) cause rapid ring opening. Aprotic polar solvents (DMSO, DMF) are safer but difficult to remove without heat.
Part 4: Characterization Signatures
Confirming the structure requires identifying the unique high-field signals of the cyclopropane ring and the loss of aromaticity in the fused system.
NMR Spectroscopy ( & )
The magnetic anisotropy of the cyclopropane ring causes significant upfield shifts.
-
NMR: Cyclopropyl protons typically appear between 1.0 ppm and 3.0 ppm , a region usually distinct from aromatic protons (6.5–8.5 ppm).
-
Diagnostic: High coupling constants (
, ).
-
- NMR: Bridgehead carbons appear at 30–50 ppm , drastically upfield from typical aromatic carbons (100–150 ppm).
X-Ray Crystallography[1][2][3][4]
-
Challenge: Growing crystals requires solution stability.
-
Observation: Look for bond length elongation in the fused bond (
) compared to a standard double bond (1.34 \AA), confirming the loss of double-bond character.
Part 5: Translational Utility (Case Study: Duocarmycins)
The Duocarmycin family illustrates the perfect application of cyclopropa-fused heterocycles: DNA Alkylation .
Mechanism of Action[5][6][7]
-
Prodrug (Seco-form): The drug enters the cell as a stable chloromethyl-indoline.
-
Activation: Intracellular conditions trigger spirocyclization, forming the reactive cyclopropa[c]pyrroloindole (CPI) unit.
-
Binding: The molecule binds to the DNA minor groove (AT-rich regions).[]
-
Alkylation: The N3 of Adenine attacks the least substituted carbon of the cyclopropane ring.[2] The driving force is the release of ring strain and the rearomatization of the indole core.
Visualization: DNA Alkylation Pathway
This diagram details the pharmacophore activation and covalent bonding mechanism.[][2]
Caption: Mechanism of action for Duocarmycin-class ADCs. The strain energy constitutes the thermodynamic payload delivered to DNA.
References
-
Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit. Journal of Medicinal Chemistry, 2008. Available at: [Link]
-
An Additional Spirocyclization for Duocarmycin SA. Journal of the American Chemical Society, 2007. Available at: [Link]
-
Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews, 2009.[3] Available at: [Link]
-
Synthesis and application of cyclopropane‐fused N‐heterocycles. ResearchGate, 2023. Available at: [Link]
Sources
Exploring the Chemical Space of Imidazo[1,2-b]pyridazine Scaffolds
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has transcended its status as a mere chemical curiosity to become a "privileged structure" in modern pharmacopeia. Most notably validated by the BCR-ABL inhibitor Ponatinib (Iclusig) , this bicyclic heteroaromatic system offers a unique balance of physicochemical properties: high metabolic stability, tunable lipophilicity, and a nitrogen-rich architecture that facilitates diverse hydrogen-bonding interactions. This guide dissects the synthetic methodologies, structure-activity relationship (SAR) vectors, and strategic functionalization protocols required to navigate this chemical space effectively.
The Pharmacophore: Why Imidazo[1,2-b]pyridazine?
Unlike its regioisomer imidazo[1,2-a]pyridine, the imidazo[1,2-b]pyridazine core contains a bridgehead nitrogen and an additional nitrogen at position 5 (using systematic numbering, often referred to as N4 in older literature depending on nomenclature, but chemically the pyridazine nitrogen).
Key Physicochemical Advantages:
-
Reduced Lipophilicity: The extra nitrogen atom lowers logP compared to the imidazo-pyridine analog, often improving solubility and oral bioavailability.
-
H-Bonding Potential: The unshared electron pair on the pyridazine nitrogen (N5) serves as a critical hydrogen bond acceptor, often interacting with the hinge region of kinase domains (e.g., Met318 in ABL kinase).
-
Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it less susceptible to oxidative metabolism compared to more electron-rich heterocycles.
Synthetic Architectures: From Condensation to MCRs
To explore this chemical space, two primary synthetic routes dominate: the classical cyclocondensation and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.
Method A: The Classical Cyclocondensation (Hantzsch-Type)
This is the industry standard for generating the core scaffold, particularly when C3-amino functionality is not required.
Mechanism:
Reaction between a 3-aminopyridazine and an
-
Regioselectivity Challenge: Alkylation can occur at the ring nitrogen (N2) or the exocyclic amine. Under neutral/acidic conditions, N2-alkylation is favored, leading to the desired imidazo[1,2-b]pyridazine. Basic conditions can sometimes favor the exocyclic amine, leading to potential rearrangement or side products.
Method B: The Groebke-Blackburn-Bienaymé (GBB) Reaction
For rapid library generation, particularly for 3-aminoimidazo[1,2-b]pyridazines , the GBB reaction is superior. It is a one-pot, three-component reaction (3-CR) involving:
-
2-Aminopyridazine (Amine)
-
Aldehyde
-
Isocyanide
Catalysis: typically Lewis acids (Sc(OTf)
Visualization: Synthetic Decision Matrix
The following diagram outlines the decision logic for selecting the appropriate synthetic route based on the desired substitution pattern.
Figure 1: Synthetic decision tree for accessing diverse imidazo[1,2-b]pyridazine sub-families.
Strategic Functionalization & Protocols
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (Core Scaffold)
This protocol yields the versatile 6-chloro intermediate, allowing for subsequent S
Reagents:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
Chloroacetaldehyde (50% wt in H
O) (1.5 eq) -
Sodium Bicarbonate (NaHCO
) (2.0 eq) -
Ethanol (0.5 M concentration)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 3-amino-6-chloropyridazine and Ethanol.
-
Addition: Add chloroacetaldehyde dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. Note: The disappearance of the starting amine and the formation of a fluorescent spot usually indicates conversion.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Resuspend the residue in water and carefully neutralize with saturated NaHCO
solution until pH ~8. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (0-5% MeOH in DCM).
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for the characteristic doublets of the imidazo ring protons (H2/H3) around
7.8–8.2 ppm and the pyridazine protons (H7/H8) doublets around 7.4–8.2 ppm. -
LC-MS: M+H peak should correspond to Mass + 1. Chlorine isotope pattern (3:1 ratio of M:M+2) must be visible.
Protocol 2: C3-Iodination (Gateway to Suzuki Couplings)
To expand the chemical space at C3 (critical for kinase gatekeeper interactions), electrophilic halogenation is required.
Method:
-
Dissolve the core scaffold in DMF or Acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.1 eq).
-
Stir at RT for 2–12 hours.
-
Quench with aqueous sodium thiosulfate to remove excess iodine.
-
Precipitate usually forms; filter and wash.
Structure-Activity Relationship (SAR) Vectors[2]
The imidazo[1,2-b]pyridazine scaffold presents three primary vectors for medicinal chemistry optimization.
| Position | Chemical Character | Biological Relevance (Kinase Context) | Synthetic Access |
| C3 | Nucleophilic Carbon | Gatekeeper Interaction: Substituents here (e.g., aryl, alkyl) often dictate selectivity against specific kinases (e.g., T315I mutant in BCR-ABL). | Electrophilic substitution (NIS/NBS) followed by Suzuki/Sonogashira coupling. |
| C6 | Electrophilic Carbon | Solvent Front/Hydrophobic Pocket: Ideal for solubilizing groups (morpholine, piperazine) or extending into hydrophobic regions. | S |
| C8 | Steric/Electronic | Shape Complementarity: Substituents here can induce torsion or fill small pockets. Less commonly explored but valuable for IP novelty. | Pre-functionalized starting materials or C-H activation (challenging). |
Visualization: SAR Logic Flow
The following diagram illustrates the functional logic applied during lead optimization.
Figure 2: Pharmacophore mapping and optimization vectors for the scaffold.[1]
Case Study: Ponatinib Analogs
Ponatinib utilizes the imidazo[1,2-b]pyridazine scaffold to overcome the T315I mutation in CML. The ethynyl linkage at C3 is crucial.
-
Key Interaction: The imidazo[1,2-b]pyridazine core sits in the adenine pocket. The N-bridgehead accepts a hydrogen bond from the backbone NH of Met318.
-
Design Insight: The rigid alkyne linker at C3 avoids steric clash with the bulky Isoleucine residue in the T315I mutant, a feat impossible for flexible linkers or direct aryl connections in some other scaffolds.
Reference for Mechanism: O'Hare, T., et al. "AP24534, a Pan-BCR-ABL Inhibitor..." Cancer Cell (2009).
References
-
Garrido, A., et al. (2021).[2][3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link[4]
-
Goel, R., et al. (2017). "Recent advances in the synthesis and biological activities of imidazo[1,2-b]pyridazines." Bioorganic & Medicinal Chemistry Letters. Link
-
O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." Cancer Cell. Link
-
Bae, H., et al. (2020). "Groebke–Blackburn–Bienaymé reaction of 3-aminopyridazines: A facile access to 3-aminoimidazo[1,2-b]pyridazines." Tetrahedron Letters. Link
-
Enguehard-Gueiffier, C., et al. (2007). "Synthesis and biological activity of imidazo[1,2-b]pyridazines." Current Organic Chemistry. Link
Sources
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- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to the Synthesis and Reactivity of the Imidazo[1,2-b]pyridazine Scaffold
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged scaffolds" due to their ability to bind to diverse biological targets. The imidazo[1,2-b]pyridazine nucleus is a prominent member of this class.[1][2] This fused heterocyclic system, containing a bridgehead nitrogen atom, serves as the core for numerous compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] Notably, the successful kinase inhibitor Ponatinib, used in cancer therapy, features this scaffold, a fact that has spurred a significant resurgence in research and development around its derivatives.[1][3]
This guide provides an in-depth exploration of the synthesis and chemical behavior of the imidazo[1,2-b]pyridazine system. It is designed for researchers and drug development professionals, offering not just procedural outlines but also the underlying chemical principles that govern the construction and functionalization of this versatile core. We will delve into both classical and modern synthetic strategies and map the reactivity of the nucleus, providing a robust foundation for the rational design of novel therapeutic agents.
I. Constructing the Core: Key Synthetic Strategies
The assembly of the imidazo[1,2-b]pyridazine ring system can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Classical Condensation: The Foundational Approach
The most traditional and widely employed method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine and an α-halocarbonyl compound, such as an α-bromoketone or chloroacetaldehyde.[4][5]
The causality behind this reaction lies in a two-step sequence:
-
N-Alkylation: The most nucleophilic nitrogen atom of the 3-aminopyridazine ring (N1) attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide. It is crucial to note that in unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic, which can hamper the desired cyclization.[4] For this reason, substrates like 3-amino-6-halopyridazines are often preferred, as the halogen modulates the ring's electronics to favor the correct initial alkylation.[4]
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered imidazole ring, followed by dehydration to yield the aromatic imidazo[1,2-b]pyridazine system.
This method is robust and allows for the direct installation of substituents at the C2 position by varying the α-haloketone used.
Multi-Component and One-Pot Reactions
Modern synthetic chemistry emphasizes efficiency, atom economy, and operational simplicity. Multi-component reactions (MCRs) and one-pot procedures have emerged as powerful tools for rapidly building molecular complexity. A convenient two-step, one-pot synthesis involves the reaction of a heterocyclic amine (like 3-aminopyridazine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by the addition of an active electrophile (e.g., ethyl bromoacetate, bromomethyl ketones).[6] This approach provides a practical route to 3-substituted imidazo[1,2-b]pyridazines from readily available starting materials in a single operation.[6]
Advanced Metal-Catalyzed Cyclizations
Transition-metal catalysis offers sophisticated and often milder routes to the imidazo[1,2-b]pyridazine core.
-
Palladium-Catalyzed Reactions: Palladium catalysts can be used for intramolecular C-H amination or tandem reactions involving intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to form the fused ring system.[7]
-
Gold-Catalyzed Cycloadditions: A novel approach involves a gold-catalyzed formal [3+2]-dipolar cycloaddition, which provides direct access to the imidazo[1,2-b]pyridazine scaffold from different aminide precursors and ynamides, tolerating a wide range of functional groups.[8]
The diagram below illustrates the primary synthetic pathways to the core structure.
Caption: Key synthetic routes to the imidazo[1,2-b]pyridazine core.
II. Reactivity and Functionalization: A Tale of Two Rings
The synthetic utility of the imidazo[1,2-b]pyridazine scaffold is greatly enhanced by its distinct reactivity profile, which arises from the electronic interplay between the electron-rich imidazole ring and the electron-deficient pyridazine ring. This duality allows for selective functionalization at various positions.
Electrophilic Aromatic Substitution
The five-membered imidazole portion of the scaffold is electron-rich and thus susceptible to electrophilic attack. Theoretical and experimental studies show that electrophilic aromatic substitution, such as bromination, preferentially occurs at the C3 position .[5][9][10] This regioselectivity can be rationalized by examining the stability of the Wheland intermediate formed upon electrophilic attack; attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyridazine ring.[9] A common and efficient reagent for this transformation is N-bromosuccinimide (NBS).[5][10]
Nucleophilic Aromatic Substitution (SNA_r_)
Conversely, the six-membered pyridazine ring is electron-deficient, making it a target for nucleophiles, particularly when a good leaving group is present. The C6 position is the most common site for nucleophilic aromatic substitution (SNA_r_). A 6-chloro or 6-fluoro substituent serves as an excellent handle for introducing a wide variety of nucleophiles, including amines, alkoxides, and thiolates, often under thermal or microwave-assisted conditions.[11]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of the imidazo[1,2-b]pyridazine core. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
-
Suzuki-Miyaura Coupling: This reaction is frequently used to introduce aryl or heteroaryl groups. It is typically performed on a halogenated substrate, most commonly a 3-bromo or 6-chloro derivative, reacting with a boronic acid or ester.[5][7][11]
-
Other Cross-Couplings: Other powerful reactions like the Sonogashira, Heck, Negishi, Kumada, and Stille couplings have also been successfully applied to functionalize the scaffold, providing access to a vast chemical space.[7][12]
Direct C-H Activation
Cutting-edge methodologies now allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized halogenated substrates. Advances in organometallic chemistry have enabled C-H activation on the imidazo[1,2-b]pyridazine core, allowing for direct arylations and alkylations, further streamlining the synthesis of complex derivatives.[7][12]
The following diagram provides a map of the scaffold's reactivity.
Caption: Reactivity map for the imidazo[1,2-b]pyridazine scaffold.
III. Field-Proven Experimental Protocols
The following protocols describe the synthesis of a key intermediate and its subsequent functionalization, representing a common and reliable workflow in imidazo[1,2-b]pyridazine chemistry.
Protocol 1: Synthesis of 6-Chloro-3-bromoimidazo[1,2-b]pyridazine
This two-step procedure yields a versatile building block with orthogonal handles for selective functionalization at C3 (electrophilic substitution/cross-coupling) and C6 (SNA_r_).
Part A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and n-butanol (approx. 0.2 M concentration).
-
Reagent Addition: Add chloroacetaldehyde (typically a 50% solution in water, 1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to yield 6-chloroimidazo[1,2-b]pyridazine. The product is often pure enough for the next step without further purification.
Part B: Bromination at C3[10]
-
Reaction Setup: Dissolve the 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) from Part A in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) in a flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-3-bromoimidazo[1,2-b]pyridazine.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position[5][11]
This protocol demonstrates the installation of an aryl group at the C3 position using the intermediate from Protocol 1.
-
Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 6-chloro-3-bromoimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction: Heat the mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 30 min) until TLC or LC-MS analysis indicates completion.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the 3-aryl-6-chloroimidazo[1,2-b]pyridazine product.
IV. Data Summary: Representative Synthetic Transformations
The following table summarizes typical conditions and outcomes for the key reactions discussed.
| Reaction Type | Position(s) | Key Reagents | Catalyst / Conditions | Typical Yield | Reference(s) |
| Cyclocondensation | Core Formation | 3-Amino-6-chloropyridazine, Chloroacetaldehyde | n-Butanol, Reflux | 70-90% | [5] |
| Electrophilic Bromination | C3 | N-Bromosuccinimide (NBS) | CHCl₃ or CH₃CN, RT | >90% | [10] |
| Nucleophilic Substitution | C6 | Various Amines | NMP, Microwave (150°C) | 60-90% | [10] |
| Suzuki-Miyaura Coupling | C3 | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°C | 50-85% | [5][11] |
Conclusion
The imidazo[1,2-b]pyridazine scaffold stands as a testament to the power of heterocyclic chemistry in drug discovery. Its robust and varied synthetic routes, combined with a predictable and versatile reactivity profile, make it an exceptionally attractive starting point for the development of new chemical entities. By understanding the fundamental principles of its synthesis—from classical condensations to modern catalytic methods—and the electronic dichotomy that governs its functionalization, researchers are well-equipped to rationally design and construct novel derivatives. The continued exploration of this privileged scaffold promises to yield new therapeutic agents to address unmet medical needs.
References
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ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved from [Link]
-
PubMed. (2017). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. European Journal of Medicinal Chemistry, 129, 197-212. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Retrieved from [Link]
-
DergiPark. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217–1250. Retrieved from [Link]
-
PMC. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. MedChemComm, 1(1), 63-67. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from [Link]
-
RSC Publishing. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2014). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters, 16(19), 5084–5087. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(6). Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Targeting the Kinome and Beyond: A Technical Guide to Imidazo[1,2-b]pyridazine Biological Targets
[1]
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to interact with a diverse array of biological targets, primarily protein and lipid kinases. Unlike its isosteres (imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine), the [1,2-b]pyridazine core incorporates an additional nitrogen atom at position 5, altering its electronic distribution, hydrogen bond acceptor capability, and solubility profile.
This guide provides a rigorous technical analysis of the biological targets validated for this scaffold, ranging from approved oncology therapeutics (Ponatinib) to next-generation antimalarials.[1] It dissects the structure-activity relationships (SAR) that drive selectivity and details the experimental protocols required to validate these interactions.[1]
Part 1: Primary Biological Targets (Oncology)[1]
The scaffold's planar, aromatic nature allows it to mimic the adenine ring of ATP, making it an exceptional ATP-competitive inhibitor. However, subtle substitutions allow it to exploit unique pockets (gatekeeper regions, allosteric sites) that other scaffolds miss.
BCR-ABL and Multi-Kinase Inhibition (The Ponatinib Paradigm)
Target: BCR-ABL tyrosine kinase (Wild Type & T315I mutant).[1] Mechanism: Type II Inhibition (DFG-out conformation).[1]
The most prominent validation of this scaffold is Ponatinib (Iclusig) .[1]
-
Binding Mode: The imidazo[1,2-b]pyridazine core sits in the adenine-binding pocket.[1] The ethynyl linker at C3 extends into the hydrophobic spine, while the "tail" moiety interacts with the DFG motif.
-
Key Insight: The scaffold's geometry allows it to bypass the steric hindrance caused by the T315I "gatekeeper" mutation , a common mechanism of resistance to first-generation inhibitors like Imatinib.[1]
-
Secondary Targets: VEGFR2, FGFR, PDGFR, and SRC.
PIM Kinases (PIM-1, PIM-2, PIM-3)
Target: Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] Mechanism: ATP-competitive (Non-canonical binding).[1]
-
Unique Binding Mode: Unlike typical hinge binders, certain imidazo[1,2-b]pyridazines interact extensively with the N-terminal lobe helix AC rather than relying solely on the hinge region hydrogen bonds.[1][2] This "ATP-competitive but not ATP-mimetic" mode contributes to high selectivity over other serine/threonine kinases.[1][2]
-
Therapeutic Relevance: PIM kinases are overexpressed in hematological malignancies (AML, MM) and drive cell survival via chemically distinct pathways from the FLT3/pathway.
Mps1 (TTK) Kinase
Target: Monopolar spindle 1 (Mps1/TTK).[1] Mechanism: Mitotic Checkpoint Inhibition.[1]
-
Role: Mps1 is the master regulator of the Spindle Assembly Checkpoint (SAC). Inhibition causes premature anaphase entry and "mitotic catastrophe" in aneuploid cancer cells.
-
SAR Insight: Substitution at the C6 position (e.g., with aryl ethers or amines) is critical for Mps1 selectivity over 192 other kinases. Compound 27f (from literature) demonstrates an IC50 of 0.70 nM.[1]
Emerging Targets: TAK1 and CDK12/13
-
TAK1 (TGF-
Activated Kinase 1): 6-substituted morpholine/piperazine derivatives inhibit TAK1 (IC50 ~55 nM), a key regulator in multiple myeloma.[1] -
CDK12/13: Recent studies identify this scaffold as a "molecular glue," promoting the degradation of Cyclin K by inducing a neomorphic interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ligase complex.[1]
Part 2: Infectious Disease Targets (The Scaffold Hop)
The imidazo[1,2-b]pyridazine scaffold has emerged as a superior alternative to imidazopyrazines for parasitic diseases, offering improved metabolic stability and dual-targeting potential.[1]
Plasmodium falciparum Phosphatidylinositol 4-kinase (PfPI4K)
Target: PfPI4K Type III
-
Dual Inhibition: Unlike single-target agents, 3,6-diphenylated imidazo[1,2-b]pyridazines have been shown to inhibit both PfPI4K and PfPKG (cGMP-dependent protein kinase).[1][5]
-
Mechanism: The scaffold binds in the ATP pocket of PfPI4K. The C3 aromatic group stacks with specific residues (e.g., Val1357 backbone interactions), while the C6 substituent extends into the solvent-exposed region, modulating solubility and PKG cross-reactivity.
PfPK7 and PfCDPK1
Part 3: Structure-Activity Relationship (SAR) & Visualization[1]
Scaffold Numbering and Functionalization
The numbering of the fused system is critical for interpreting literature data.
-
Position 3 (C3): The primary vector for potency.[1] Aryl or heteroaryl groups here engage the hydrophobic back-pocket (gatekeeper region).[1]
-
Position 6 (C6): The "solubilizing vector."[1] Substituents here (piperazines, morpholines) point towards the solvent front, improving ADME properties without disrupting binding.
-
Position 8 (C8): Often unsubstituted or small groups (H, Me) to avoid steric clashes with the hinge region floor.
Visualization: Scaffold & Signaling Pathways[1]
Caption: Functional mapping of the imidazo[1,2-b]pyridazine scaffold to key oncology and infectious disease targets.
Part 4: Experimental Validation Protocols
Protocol 1: Kinase Profiling (FRET-Based Assay)
Purpose: To determine the IC50 of imidazo[1,2-b]pyridazine derivatives against a panel of kinases (e.g., Mps1, PIM1).[1]
Methodology (Z'-LYTE™ or LanthaScreen™ equivalent):
-
Reagent Prep: Prepare 4X Test Compound solution in 1% DMSO. Prepare 2X Kinase/Antibody mixture and 2X ATP/Substrate mixture (FRET peptide).[1]
-
Reaction Assembly: In a 384-well plate, add 2.5
L of Test Compound, 5 L of Kinase/Antibody mix, and 2.5 L of ATP/Substrate mix. -
Incubation: Incubate at Room Temperature (20-25°C) for 1 hour. This allows the kinase to phosphorylate the FRET peptide.
-
Development: Add 5
L of Development Reagent (protease). The protease cleaves non-phosphorylated peptides only. Phosphorylation hinders cleavage.[1] -
Detection: Measure Fluorescence Resonance Energy Transfer (FRET).
-
Analysis: Plot % Phosphorylation vs. log[Compound]. Fit to sigmoidal dose-response curve to extract IC50.[1]
Protocol 2: Plasmodium falciparum PI4K Activity Assay
Purpose: To validate inhibition of the lipid kinase PfPI4K.[4][7]
Methodology (ADP-Glo™ Kinase Assay):
-
Enzyme System: Use recombinant full-length PfPI4K (or PvPI4K surrogate).[1][7] Substrate: PI:3PS lipid vesicles (Phosphatidylinositol:Phosphatidylserine).[1]
-
Reaction: Mix 2
L compound (serial dilution) + 4 L PfPI4K enzyme + 4 L Substrate/ATP mix (10 M ATP final). -
Incubation: Incubate for 60 minutes at 30°C. The kinase converts ATP
ADP + Phosphorylated Lipid.[1] -
Depletion: Add ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[1] Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP
ATP Luciferase signal).[1] -
Readout: Measure luminescence. Signal is directly proportional to kinase activity (ADP production).[1]
-
Control: Use KDU691 or BQR695 as positive control inhibitors.[1]
Part 5: Summary Data Tables
Table 1: Comparative Potency of Key Imidazo[1,2-b]pyridazine Compounds
| Compound | Primary Target | IC50 / Kd | Secondary Targets | Therapeutic Area |
| Ponatinib | BCR-ABL (T315I) | 0.37 nM | VEGFR2, FGFR, SRC | CML, ALL (Oncology) |
| Compound 27f | Mps1 (TTK) | 0.70 nM | >192 kinases (Selective) | Solid Tumors |
| Compound 32 | PfPK7 | 130 nM | PfPI4K (weak) | Malaria |
| Compound 20a | PfCLK1 | 32 nM | DYRK1A, CLK4 | Leishmania/Malaria |
| K00135 | PIM-1 | <10 nM | PIM-2, PIM-3 | AML (Oncology) |
References
-
Ponatinib (AP24534), a potent pan-BCR-ABL inhibitor. Cancer Cell, 2009.[1] Link
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Journal of Medicinal Chemistry, 2015.[1] Link[1]
-
Targeting Plasmodium PI(4)K to eliminate malaria. Nature, 2013. Link[1]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research, 2007.[1] Link
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021. Link
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2022.[1] Link
-
New Amidated 3,6-diphenylated Imidazopyridazines... Dual Inhibitors of Plasmodium PI4K and PKG. ACS Infectious Diseases, 2020. Link[1]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Screening of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine for Novel Kinase Inhibitors
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1] This versatile heterocyclic system has been extensively explored, leading to the discovery of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2][3] Notably, the scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors, particularly targeting kinases.[4][5][6][7] The successful development of the kinase inhibitor Ponatinib, which is based on this scaffold, has spurred significant interest in further exploring its therapeutic potential.[1]
This application note focuses on a specific derivative, 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (referred to as CP-IMP) , and outlines a comprehensive strategy for its evaluation in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders, making them prime targets for drug discovery.[8][9]
Assay Principle: ADP-Glo™ Kinase Assay
To screen for potential inhibitory activity of CP-IMP and its analogs, we will employ the ADP-Glo™ Kinase Assay, a robust and widely used luminescent platform suitable for HTS.[10] This assay quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The principle is based on a two-step enzymatic process:
-
Kinase Reaction: The target kinase phosphorylates a substrate using adenosine triphosphate (ATP) as a phosphate donor, generating ADP. If a compound like CP-IMP is an inhibitor, this reaction will be suppressed.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly synthesized ADP back into ATP, which then drives a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.
This "mix-and-read" format is simple, cost-effective, and highly amenable to automation, making it an ideal choice for large-scale screening campaigns.[8][11]
Signaling Pathway Context: Targeting TGF-β Activated Kinase 1 (TAK1)
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of TAK1, a key kinase in inflammatory and cancer signaling pathways.[4] TAK1 is activated by various stimuli, including transforming growth factor-β (TGF-β), tumor necrosis factor-α (TNF-α), and interleukin-1 (IL-1), and proceeds to activate downstream pathways like NF-κB and JNK/p38 MAPK. Dysregulation of TAK1 is implicated in multiple myeloma and other inflammatory diseases. Therefore, identifying novel TAK1 inhibitors is of significant therapeutic interest.
Caption: Simplified TAK1 signaling pathway.
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from primary screening of a large compound library to secondary confirmatory and dose-response assays.
Caption: General workflow for an HTS campaign.
Detailed Protocol: HTS for TAK1 Inhibitors using ADP-Glo™
This protocol is designed for a 384-well plate format, which is standard for HTS.
1. Materials and Reagents:
-
Compound Plates: 384-well plates containing 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (CP-IMP) and other library compounds dissolved in 100% DMSO.
-
Enzyme: Recombinant human TAK1/TAB1 complex.
-
Substrate: Myelin Basic Protein (MBP).
-
ATP: Adenosine Triphosphate.
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Detection Kit: ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Plates: Low-volume, white, 384-well assay plates.
-
Instrumentation: Multimode plate reader with luminescence detection capabilities, automated liquid handling system.
2. Experimental Procedure:
Step 1: Compound Dispensing
-
Prepare a working stock of CP-IMP and library compounds in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of compound solution into the wells of the 384-well assay plates.
-
For controls, dispense 50 nL of DMSO into designated wells (negative control, 0% inhibition) and a known potent TAK1 inhibitor (positive control, 100% inhibition).
Step 2: Kinase Reaction
-
Prepare a 2X enzyme/substrate master mix in assay buffer containing TAK1/TAB1 and MBP.
-
Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate containing the compounds.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a 2X ATP solution in assay buffer.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL, with a final compound concentration of, for example, 10 µM in 0.5% DMSO.
-
Mix the plate and incubate for 60 minutes at room temperature.
Step 3: ADP Detection
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescent reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
-
Where RLU is the Relative Luminescence Units.
-
-
Assess Assay Quality:
-
Calculate the Z'-factor to determine the robustness of the assay.[8] A Z' > 0.5 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
-
-
Hit Selection:
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
4. Dose-Response and IC₅₀ Determination:
-
For confirmed hits, perform a dose-response experiment. Create a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution) and repeat the assay.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Primary Screen Concentration | 10 µM | A standard concentration to balance hit identification with minimizing false positives. |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | Km(app) | Using ATP at its Michaelis-Menten constant (Km) provides a sensitive assay for competitive inhibitors. |
| Plate Format | 384-well | Offers a good balance between throughput, reagent consumption, and automation compatibility. |
| Z'-Factor Goal | > 0.5 | Ensures the assay is robust and can reliably distinguish between hits and non-hits.[8] |
| Hit Threshold | > 50% Inhibition | A common starting point for hit identification in primary screens. |
Troubleshooting and Scientific Considerations
-
False Positives: Some compounds may interfere with the assay technology (e.g., luciferase inhibitors, colored compounds quenching luminescence). Hits should be validated in orthogonal assays that use a different detection technology (e.g., a fluorescence-based assay).[10][12]
-
False Negatives: Poor compound solubility or degradation can lead to missed hits. Ensure high-quality compound management and solubility checks for promising scaffolds.
-
Selectivity: A critical aspect of drug development is kinase selectivity. Hits against TAK1 should be profiled against a panel of other kinases to assess their specificity. Imidazo[1,2-b]pyridazine derivatives have shown high selectivity in previous studies.[5][6]
-
Mechanism of Action: Follow-up studies should be conducted to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
Conclusion
The 1H-Cycloprop[d]imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The detailed HTS protocol provided here, utilizing the robust ADP-Glo™ assay, offers a clear and scientifically grounded path for screening this and other compound libraries against therapeutically relevant kinases like TAK1. Through careful execution of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize potent and selective inhibitors, paving the way for the development of next-generation therapeutics.
References
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- Application Notes: High-Throughput Screening for Phosphatase Inhibitors Using 4-Nitrophenyl Phosph
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
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- Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B.
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosph
- Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
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- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
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The Emergence of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine: A Novel Anticancer Agent in Preclinical Development
The landscape of oncology is continually evolving, driven by the pursuit of targeted therapies that offer enhanced efficacy and reduced toxicity. Within this paradigm, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors with significant therapeutic potential. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel derivative, 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI), as a promising anticancer agent.
The rationale for investigating this specific cyclopropa-fused analogue stems from the established anticancer properties of the broader imidazo[1,2-b]pyridazine class. These compounds have demonstrated inhibitory activity against a range of kinases crucial for cancer cell proliferation and survival, including Transforming Growth Factor-β Activated Kinase 1 (TAK1), Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), PIM kinases, and the mammalian Target of Rapamycin (mTOR). The introduction of a cyclopropyl ring is hypothesized to impart conformational rigidity and novel structure-activity relationships, potentially leading to enhanced potency and selectivity.
This guide provides a structured framework for the preclinical development of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine, encompassing synthetic protocols, in vitro and in vivo evaluation strategies, and detailed methodologies for elucidating its mechanism of action.
Part 1: Synthesis and Characterization of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine
The synthesis of novel imidazo[1,2-b]pyridazine derivatives is a critical first step in their evaluation as potential anticancer agents. The presence of a chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring often serves as a key synthetic handle for introducing further chemical diversity through nucleophilic aromatic substitution or cross-coupling reactions.
A general synthetic approach for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine would likely involve a multi-step process, beginning with the construction of the core imidazo[1,2-b]pyridazine scaffold, followed by the introduction of the cyclopropyl moiety.
Protocol 1: General Synthetic Strategy
-
Synthesis of the Imidazo[1,2-b]pyridazine Core: A common method involves the condensation of a substituted aminopyridazine with an α-haloketone. For the specific target molecule, a precursor with appropriate functional groups for subsequent cyclopropanation would be required.
-
Cyclopropanation: The introduction of the cyclopropyl ring could be achieved through various established methods, such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of an appropriate alkene precursor.
-
Purification and Characterization: The final compound must be rigorously purified, typically using column chromatography or recrystallization. Characterization and confirmation of the structure should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential is conducted through a series of in vitro assays using a panel of human cancer cell lines. This provides crucial information on its cytotoxic and cytostatic effects, as well as its selectivity.
Protocol 2: Cell Viability and Proliferation Assays
-
Cell Line Selection: A diverse panel of human cancer cell lines should be selected, representing various tumor types (e.g., breast, lung, colon, leukemia, melanoma). Non-cancerous cell lines should also be included to assess cytotoxicity towards normal cells.
-
MTT/MTS Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric method used to assess cell viability.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine for 48-72 hours.
-
Add the MTT/MTS reagent and incubate until a formazan product is formed.
-
Solubilize the formazan and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
-
Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.
-
Treat cells with the compound for a defined period.
-
Plate a known number of cells into fresh media and allow colonies to form over 1-2 weeks.
-
Stain the colonies and count them to determine the surviving fraction.
-
Data Presentation: In Vitro Activity of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HCT116 | Colon Cancer | Value |
| K562 | Leukemia | Value |
| B16-F10 | Melanoma | Value |
| RPE-1 | Normal Retinal Pigment Epithelial | Value |
Note: The values in this table are placeholders and would be determined experimentally.
Part 3: Elucidation of the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. Given the known targets of the imidazo[1,2-b]pyridazine class, initial investigations should focus on kinase inhibition and its downstream effects on cell cycle progression and apoptosis.
Protocol 3: Kinase Inhibition Assays
-
In Vitro Kinase Panel Screening: Screen 1H-Cycloprop[d]imidazo[1,2-b]pyridazine against a broad panel of kinases to identify potential targets. This can be performed using various platforms, such as radiometric assays or fluorescence-based assays.
-
IC50 Determination for Specific Kinases: For kinases that show significant inhibition in the initial screen, determine the IC50 value through dose-response experiments.
Protocol 4: Cell Cycle Analysis
-
Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase suggests a cell cycle arrest.
-
Protocol 5: Apoptosis Assays
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the compound for a predetermined time.
-
Stain the cells with Annexin V-FITC and propidium iodide.
-
Analyze the stained cells by flow cytometry. An increase in the Annexin V positive population indicates the induction of apoptosis.
-
-
Western Blot Analysis of Apoptosis Markers: Assess the expression levels of key proteins involved in the apoptotic cascade, such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.
Visualization of a Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by 1H-Cycloprop[d]imidazo[1,2-b]pyridazine, based on the known mechanisms of related compounds.
Caption: Hypothetical signaling pathway targeted by 1H-Cycloprop[d]imidazo[1,2-b]pyridazine.
Part 4: In Vivo Efficacy Studies
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.
Protocol 6: Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (e.g., via oral gavage or intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualization of the In Vivo Experimental Workflow
Application Notes & Protocols: The Use of Imidazo[1,2-b]pyridazine Derivatives in Cell-Based Assays
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-b]pyridazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] This "privileged structure" is present in numerous biologically active molecules, demonstrating a wide range of therapeutic potential.[2] Derivatives of this scaffold have been extensively explored and have shown promise as anti-cancer, anti-inflammatory, and anti-infective agents.[1][2][3] The versatility of the imidazo[1,2-b]pyridazine ring system allows for the synthesis of diverse libraries of compounds with tunable pharmacodynamic and pharmacokinetic properties.[2][4]
Notably, many imidazo[1,2-b]pyridazine derivatives function as potent kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop inhibitors for a variety of kinases, including but not limited to mTOR, TAK1, CDKs, BTK, and PI3K.[5][6][7][8][9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of imidazo[1,2-b]pyridazine derivatives, with a focus on the hypothetical compound 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) , in relevant cell-based assays. The protocols and principles outlined herein are based on established methodologies for analogous compounds and are designed to be adapted for the specific investigation of novel derivatives.
Mechanism of Action: A Focus on Kinase Inhibition
A predominant mechanism of action for many biologically active imidazo[1,2-b]pyridazine derivatives is the inhibition of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate. This action can disrupt signaling pathways that are crucial for cell proliferation, survival, and inflammation.
For example, certain imidazo[1,2-b]pyridazine derivatives have been shown to be potent mTOR inhibitors.[5] The mTOR signaling pathway is a central regulator of cell growth and proliferation, and its inhibition can lead to cell cycle arrest and reduced protein synthesis.[5] Similarly, other derivatives have been identified as inhibitors of Bruton's Tyrosine Kinase (BTK), a key component of the B cell receptor signaling pathway, making them attractive for the treatment of B cell malignancies.[8]
The specific kinase or kinases targeted by a novel derivative like 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) would need to be determined experimentally. However, based on the extensive literature for this class of compounds, a primary hypothesis would be the inhibition of one or more protein kinases.
PART 1: Foundational Cell-Based Assays for Characterizing Imidazo[1,2-b]pyridazine Derivatives
The initial characterization of a novel compound involves assessing its fundamental effects on cells, primarily its impact on cell viability and proliferation.
Protocol 1: Cell Viability and Proliferation Assay (MTT/SRB)
Scientific Rationale: The first step in evaluating a potential therapeutic agent is to determine its effect on cell proliferation. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay are rapid, sensitive, and cost-effective methods to assess cell viability and cytotoxic/cytostatic effects. The MTT assay measures the metabolic activity of living cells, while the SRB assay quantifies total cellular protein content.
Detailed Step-by-Step Methodology (SRB Assay):
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer) in appropriate growth medium.[5][11]
-
Trypsinize and count the cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in growth medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
Cell Fixation and Staining:
-
After incubation, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 15-30 minutes at room temperature.
-
-
Measurement and Data Analysis:
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) | A549 | TBD |
| 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) | MCF-7 | TBD |
| Doxorubicin (Positive Control) | A549 | Known |
| Doxorubicin (Positive Control) | MCF-7 | Known |
PART 2: Elucidating the Mechanism of Action
Once a compound has demonstrated anti-proliferative activity, the next step is to investigate its mechanism of action. Given the prevalence of kinase inhibition within the imidazo[1,2-b]pyridazine class, a logical progression is to examine effects on the cell cycle and key signaling pathways.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).[5] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle. This provides insights into how the compound is affecting cell division.
Detailed Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) at concentrations around its IC50 value for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Visualization of Experimental Workflow:
Caption: Workflow for cell cycle analysis.
Protocol 3: Western Blot Analysis of Key Signaling Pathways
Scientific Rationale: To confirm the inhibition of a specific kinase pathway, it is essential to examine the phosphorylation status of its downstream substrates. For instance, if 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) is hypothesized to be an mTOR inhibitor, one would expect to see a decrease in the phosphorylation of its downstream targets, such as Akt and S6 ribosomal protein.[5] Western blotting is a standard technique to detect these changes.
Detailed Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells with the compound as in the previous protocols.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-S6, S6).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualization of a Hypothetical Signaling Pathway:
Caption: Hypothetical mTOR inhibition pathway.
PART 3: Advanced and Specialized Assays
For compounds showing promising initial results, more specific and targeted assays can be employed to further characterize their activity and selectivity.
Protocol 4: In Vitro Kinase Assay
Scientific Rationale: To directly confirm that the compound inhibits a specific kinase and to determine its potency (IC50), an in vitro kinase assay is essential. This cell-free assay uses a purified recombinant kinase, a substrate, and ATP. The inhibitory effect of the compound on the kinase's ability to phosphorylate the substrate is measured.
General Workflow:
-
Assay Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and varying concentrations of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) .
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP remaining.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Protocol 5: Target Engagement Assay in Live Cells
Scientific Rationale: It is crucial to confirm that the compound binds to its intended target within the complex environment of a living cell. Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can provide this evidence. These assays measure the stabilization of the target protein upon ligand binding.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold is a rich source of kinase inhibitors with significant therapeutic potential. The systematic application of the cell-based assays described in this guide will enable the thorough characterization of novel derivatives like 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) . The data generated from these studies will be critical for understanding the compound's mechanism of action, establishing structure-activity relationships, and guiding further preclinical development, including in vivo studies using xenograft models.[5][8]
References
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Ma, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. European Journal of Medicinal Chemistry, 132, 173-185. Available from: [Link]
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Abo-Riya, M., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available from: [Link]
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El-Sayed, N., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5262. Available from: [Link]
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Wang, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 288, 117378. Available from: [Link]
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Li, J., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Zhang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Available from: [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
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Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. Available from: [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available from: [Link]
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Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596-601. Available from: [Link]
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Asif, M. (2018). A Short Review on Biological Potential Thiopyridazine Analogues. Medicinal Chemistry, 8(9). Available from: [Link]
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Ishikawa, T., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 1046-1049. Available from: [Link]
- Google Patents. CN101648953A - Imidazo (1,2-b) pyrrolo (1,2-f) pyridazine derivative as well as preparation method and application thereof.
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Beilstein Journal of Organic Chemistry. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Available from: [Link]
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ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]
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Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. Available from: [Link]
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Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Ring System in Drug Discovery
Abstract
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-rich heterocyclic system recognized as a "privileged" structure in medicinal chemistry. Its unique electronic properties and rigid bicyclic framework allow it to serve as a versatile template for interacting with a multitude of biological targets. The clinical success of the multi-kinase inhibitor Ponatinib, which features this core, has spurred significant interest in exploring its chemical space for novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the key synthetic strategies and detailed protocols for the functionalization of the imidazo[1,2-b]pyridazine ring, designed to empower researchers in drug discovery to efficiently generate diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system's prominence in drug discovery stems from its demonstrated bioactivity across a wide range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1] Its structure is particularly adept at forming key interactions with protein kinases, making it a focal point for the development of kinase inhibitors.[3] The scaffold's utility is further enhanced by its synthetic tractability, offering multiple positions for chemical modification. This allows for the fine-tuning of physicochemical properties, potency, selectivity, and pharmacokinetic profiles.
The primary sites for functionalization on the imidazo[1,2-b]pyridazine core are the C-2, C-3, and C-6 positions. The C-6 position, often bearing a halogen in common starting materials, serves as a versatile handle for cross-coupling and nucleophilic substitution reactions. The C-3 position is amenable to direct C-H functionalization, while modifications at the C-2 position are typically introduced during the initial synthesis of the bicyclic system. This guide will detail the methodologies for strategically modifying these key positions.
Synthesis of the Core Scaffold: 6-Chloroimidazo[1,2-b]pyridazine
The foundational step for many derivatization strategies is the synthesis of a halogenated imidazo[1,2-b]pyridazine precursor. A common and efficient route begins with the commercially available 3,6-dichloropyridazine. The process involves a nucleophilic aromatic substitution to introduce an amino group, followed by a condensation-cyclization reaction to form the fused imidazole ring.[4]
Workflow for Core Scaffold Synthesis
Sources
Application Notes and Protocols for the Evaluation of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) as a Novel Anti-inflammatory Agent
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold in Inflammation Research
The imidazo[1,2-b]pyridazine nucleus is recognized in medicinal chemistry as a privileged scaffold, forming the core of numerous biologically active compounds. This heterocyclic system has garnered significant attention for its therapeutic potential across various domains, including oncology, infectious diseases, and inflammation. Notably, derivatives of imidazo[1,2-b]pyridazine have demonstrated potent anti-inflammatory properties, validating this scaffold as a fertile ground for the discovery of new anti-inflammatory agents. Some of these derivatives have shown efficacy in established preclinical models of inflammation, such as the carrageenan-induced rat paw edema model.
This document introduces 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) , a novel derivative, as a candidate for investigation as a new anti-inflammatory agent. The unique cyclopropa-fused ring system may confer novel pharmacological properties, including enhanced potency or an improved safety profile. These application notes provide a comprehensive and systematic framework for the in vitro and in vivo evaluation of this compound, guiding researchers from initial screening to mechanistic elucidation.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Cascades
Inflammation is a complex biological response mediated by a network of signaling pathways. Two of the most critical pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades. The NF-κB pathway is a primary regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. Similarly, the MAPK pathways (comprising ERK, JNK, and p38) play pivotal roles in the production of inflammatory mediators.
Given that some imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IκB kinase (IKKβ), a key component in the NF-κB pathway, it is hypothesized that 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) may exert its anti-inflammatory effects through the modulation of these central signaling pathways.
Caption: Hypothesized mechanism of action targeting NF-κB and MAPK pathways.
Tiered In Vitro Evaluation Strategy
A tiered approach is recommended to efficiently screen and characterize the anti-inflammatory potential of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI).
Caption: Tiered experimental workflow for evaluation.
PART 1: In Vitro Protocols
Tier 1: Preliminary Anti-inflammatory Screening
These initial assays are rapid and cost-effective methods to assess the basic anti-inflammatory properties of the test compound.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity.
Protocol:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO) and then dilute with PBS to desired concentrations (e.g., 10-500 µg/mL).
-
-
Assay Procedure:
-
To 0.45 mL of the BSA solution, add 0.05 mL of the test compound or standard drug solution.
-
A control consists of 0.45 mL of BSA solution and 0.05 mL of PBS.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the absorbance (turbidity) at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound indicates its ability to prevent the release of lysosomal enzymes, which are mediators of inflammation.
Protocol:
-
Preparation of RBC Suspension:
-
Obtain fresh human or sheep blood and mix with an equal volume of Alsever's solution (or use an anticoagulant like EDTA).
-
Centrifuge at 3000 rpm for 10 minutes, discard the supernatant (plasma), and wash the pellet with normal saline. Repeat this process three times.
-
Prepare a 10% v/v suspension of the packed RBCs in normal saline.
-
-
Assay Procedure:
-
Set up reaction mixtures containing 1 mL of PBS (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the RBC suspension.
-
Add 0.5 mL of the test compound or standard drug (e.g., Diclofenac sodium) at various concentrations.
-
A control is prepared without the test compound.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Calculation:
-
The percentage protection (inhibition of hemolysis) is calculated as: % Protection = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
| Assay | Principle | Endpoint | Standard Drug |
| Protein Denaturation | Inhibition of heat-induced protein aggregation | Turbidity at 660 nm | Diclofenac Sodium |
| RBC Membrane Stabilization | Inhibition of hyposaline-induced hemolysis | Hemoglobin release at 560 nm | Diclofenac Sodium |
Tier 2: Cellular Assays in Macrophages
For these assays, murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages) are suitable models.
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, the non-toxic concentration range of the compound must be determined.
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) for 24 hours.
-
Perform a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength.
-
Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This concentration range will be used for subsequent cellular assays.
Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO, a key inflammatory mediator.
Protocol:
-
Seed macrophages in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
Principle: These cytokines are central to the inflammatory response. Measuring their levels provides a direct assessment of the compound's anti-inflammatory effect.
Protocol:
-
Seed macrophages in a 24-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for an appropriate duration (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.
Tier 3: Mechanistic Studies (Western Blot Analysis)
Principle: To investigate the hypothesized mechanism of action, Western blotting can be used to assess the activation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Seed macrophages in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins:
-
NF-κB Pathway: p-IκBα, IκBα, p-p65, p65.
-
MAPK Pathway: p-p38, p38, p-JNK, JNK, p-ERK, ERK.
-
-
Use an appropriate housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
| Parameter | Method | Rationale |
| Cytotoxicity | MTT / PrestoBlue | Determine non-toxic dose range |
| Nitric Oxide | Griess Assay | Measures a key inflammatory mediator |
| Cytokines | ELISA | Quantifies key signaling molecules |
| Signaling Proteins | Western Blot | Elucidates mechanism of action |
PART 2: In Vivo Protocol
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and well-characterized model of acute inflammation. The subcutaneous injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3 hours). % Inhibition = [(Mean Paw Edema of Control - Mean Paw Edema of Treated) / Mean Paw Edema of Control] x 100
-
Conclusion
This comprehensive guide provides a robust framework for the systematic evaluation of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) as a potential anti-inflammatory agent. By following this tiered approach, researchers can efficiently screen for activity, confirm efficacy in cellular and animal models, and elucidate the underlying mechanism of action. The promising history of the imidazo[1,2-b]pyridazine scaffold suggests that this novel derivative is a worthy candidate for investigation in the ongoing search for new and improved anti-inflammatory therapies.
References
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In Vivo Models for Inflammatory Arthritis - PubMed. Available at: [Link]
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MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. Available at: [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. Available at: [Link]
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Mitogen-activated Protein Kinases in Inflammation - KoreaMed Synapse. Available at: [Link]
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Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. Available at: [Link]
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NF-κB: a key role in inflammatory diseases - JCI. Available at: [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]
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MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. Available at: [Link]
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MAPK signaling pathway - Cusabio. Available at: [Link]
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In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences. Available at: [Link]
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The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. Available at: [Link]
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NF-κB signaling in inflammation - PubMed - NIH. Available at: [Link]
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The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]
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NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. Available at: [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ijpras. Available at: [Link]
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In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. Available at: [Link]
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Mouse Proinflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IFN gamma, TNF alpha, IL6) | ARG82842 - Maxanim. Available at: [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
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Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. Available at: [Link]
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In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. Available at: [Link]
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ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... - ResearchGate. Available at: [Link]
-
In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. Available at: [Link]
-
Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC. Available at: [Link]
-
Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Available at: [Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]
- Evaluation of Proinflammatory, NF-kappaB Dependent Cytokines: IL-1α, IL-6, IL-8, and TNF-α in
The Rise of Imidazo[1,2-b]pyridazine Derivatives: A New Frontier in Material Science
The relentless pursuit of novel materials with tailored electronic and photophysical properties has led researchers to explore a diverse range of heterocyclic compounds. Among these, the imidazo[1,2-b]pyridazine scaffold has emerged as a particularly promising platform for advancements in material science.[1][2] This fused heterocyclic system, characterized by a nitrogen-rich core, offers a unique combination of thermal stability, electron-transporting capabilities, and synthetic versatility, making it a compelling candidate for a variety of applications, most notably in the field of organic electronics.[3][4]
This comprehensive guide provides an in-depth exploration of the application of imidazo[1,2-b]pyridazine derivatives in material science, with a primary focus on their role in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). We will delve into the fundamental structure-property relationships that underpin their exceptional performance and provide detailed, field-proven protocols for both the synthesis of these materials and the fabrication of OLED devices.
The Imidazo[1,2-b]pyridazine Advantage: Unpacking the Structure-Property Relationship
The efficacy of imidazo[1,2-b]pyridazine derivatives in electronic devices stems from their intrinsic molecular architecture. The fusion of an imidazole and a pyridazine ring creates a planar, aromatic system with a high electron affinity. This inherent electron-deficient nature makes the imidazo[1,2-b]pyridazine core an excellent electron-transporting unit.[1][3]
Furthermore, the scaffold offers multiple sites for functionalization, allowing for the precise tuning of its electronic and photophysical properties.[5] By strategically attaching electron-donating or electron-withdrawing groups at various positions on the ring system, researchers can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, tailor the emission color, and enhance charge carrier mobility. For instance, the incorporation of carbazole moieties, which are known for their hole-transporting properties, can lead to the development of bipolar host materials with balanced charge transport, a critical factor for achieving high efficiency in OLEDs.[3][4]
The rigid, planar structure of the imidazo[1,2-b]pyridazine core also contributes to its high thermal stability, a crucial requirement for the longevity and operational stability of electronic devices.[6] This robustness ensures that materials based on this scaffold can withstand the thermal stresses encountered during device fabrication and operation.
Application Highlight: High-Efficiency Red Phosphorescent OLEDs
One of the most significant breakthroughs in the application of imidazo[1,2-b]pyridazine derivatives has been in the development of high-performance red phosphorescent OLEDs (PhOLEDs).[1][3][4] In these devices, the imidazo[1,2-b]pyridazine-based material typically serves as a host for a phosphorescent dopant, such as an iridium(III) complex.
The key to their success lies in several factors:
-
High Triplet Energy: Imidazo[1,2-b]pyridazine hosts can be designed to possess a high triplet energy level, which is essential to prevent the back-transfer of energy from the phosphorescent dopant to the host, thereby ensuring efficient light emission from the dopant.
-
Excellent Electron Transport: Their inherent electron-transporting nature facilitates the efficient injection and transport of electrons within the emissive layer of the OLED.[1]
-
Balanced Charge Injection: When combined with suitable hole-transporting units, they can create a balanced charge injection and transport environment, leading to high recombination efficiency of electrons and holes in the emissive layer.
-
Thermal Stability: The high thermal stability of these materials contributes to the operational lifetime of the OLED devices.[6]
The following table summarizes the performance of some notable imidazo[1,2-b]pyridazine-based red PhOLEDs:
| Host Material | Dopant | Max. External Quantum Efficiency (EQE) (%) | Device Structure | Reference |
| IP6Cz | Ir(pq)₂acac | 26.9 | ITO/HATCN/TAPC/IP6Cz:Ir(pq)₂acac/TPBi/LiF/Al | [3][4] |
| IP68Cz | Ir(pq)₂acac | 25.2 | ITO/HATCN/TAPC/IP68Cz:Ir(pq)₂acac/TPBi/LiF/Al | [3][4] |
| IP6Cz | Ir(piq)₂acac | 20.5 | ITO/HATCN/TAPC/IP6Cz:Ir(piq)₂acac/TPBi/LiF/Al | [3] |
| IP68Cz | Ir(piq)₂acac | 19.9 | ITO/HATCN/TAPC/IP68Cz:Ir(piq)₂acac/TPBi/LiF/Al | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Imidazo[1,2-b]pyridazine Derivative for OLEDs
This protocol outlines the synthesis of a functionalized imidazo[1,2-b]pyridazine derivative via a two-step process involving a condensation reaction to form the core structure, followed by a Suzuki-Miyaura cross-coupling reaction for functionalization.
Step 1: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine
This step involves the condensation of 3-amino-6-chloropyridazine with an α-bromoketone.[7]
Materials:
-
3-amino-6-chloropyridazine
-
2-bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), 2-bromo-1-phenylethan-1-one (1.1 eq), and sodium bicarbonate (2.0 eq).
-
Add anhydrous ethanol to the flask to create a suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Step 2: Suzuki-Miyaura Cross-Coupling for C-6 Functionalization
This step demonstrates the functionalization of the imidazo[1,2-b]pyridazine core with a carbazole moiety, a common hole-transporting unit in OLED materials.[8]
Materials:
-
6-chloro-2-phenylimidazo[1,2-b]pyridazine (from Step 1)
-
9H-carbazole-9-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), 9H-carbazole-9-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) as the solvent.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere and monitor the reaction by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final functionalized imidazo[1,2-b]pyridazine derivative.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a typical multilayer phosphorescent OLED using the synthesized imidazo[1,2-b]pyridazine derivative as a host material via thermal evaporation in a high-vacuum environment.[9]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, HATCN)
-
Hole Transport Layer (HTL) material (e.g., 1,1-bis[4-(di-p-tolylamino)phenyl]cyclohexane, TAPC)
-
Synthesized imidazo[1,2-b]pyridazine host material
-
Phosphorescent dopant (e.g., Ir(pq)₂acac)
-
Electron Transport Layer (ETL) material (e.g., 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Aluminum (Al) for cathode
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning station (with deionized water, isopropanol, acetone)
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove any organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors.
-
HIL: Deposit a thin layer (e.g., 5 nm) of HATCN.
-
HTL: Deposit a layer (e.g., 40 nm) of TAPC.
-
EML: Co-evaporate the synthesized imidazo[1,2-b]pyridazine host and the phosphorescent dopant from separate sources. The doping concentration is critical and should be optimized (e.g., 6-10 wt%). The typical thickness of the emissive layer is around 30 nm.
-
ETL: Deposit a layer (e.g., 30 nm) of TPBi.
-
EIL: Deposit a thin layer (e.g., 1 nm) of LiF.
-
-
-
Cathode Deposition:
-
Deposit the aluminum cathode (e.g., 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Immediately transfer the fabricated devices into a glovebox with an inert atmosphere to prevent degradation from moisture and oxygen.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to ensure long-term stability.
-
Future Outlook
The field of imidazo[1,2-b]pyridazine-based materials is still in its ascendancy. While their potential in OLEDs is well-established, further research is poised to unlock their applications in other areas of material science. Exploration into their use in organic photovoltaics (OPVs), chemical sensors, and as components in advanced polymers is ongoing.[2] The synthetic accessibility and tunable electronic properties of the imidazo[1,2-b]pyridazine scaffold provide a vast chemical space for the design and discovery of next-generation organic electronic materials. As our understanding of the intricate interplay between molecular structure and material function deepens, we can anticipate the development of even more sophisticated and efficient devices based on this remarkable heterocyclic core.
References
- Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red Phosphorescent Organic Light-Emitting Devices - ResearchGate. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices - ACS Publications. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Structure-Property Study on Two New D-A Type Materials Comprising Pyridazine Moiety and the OLED Application as Host - PubMed. Available at: [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available at: [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link] 13.[1][5][7]Triazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off - ACS Publications. Available at: [Link]
-
Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Property Study on Two New D-A Type Materials Comprising Pyridazine Moiety and the OLED Application as Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ossila.com [ossila.com]
Troubleshooting & Optimization
Overcoming solubility issues of imidazo[1,2-b]pyridazine compounds in assays
Technical Support Center: Imidazo[1,2-b]pyridazine Assay Optimization
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for the Imidazo[1,2-b]pyridazine scaffold. This heterocyclic core is a privileged structure in medicinal chemistry, famously serving as the backbone for kinase inhibitors like Ponatinib (T315I BCR-ABL inhibitor) and various Tyk2/JAK inhibitors.
Why are you here? While this scaffold offers exceptional potency and kinase selectivity, it frequently suffers from "brick dust" properties: high crystal lattice energy leading to poor aqueous solubility, and a tendency to aggregate in assay buffers. These physical properties often result in:
-
False Positives: Due to colloidal aggregation sequestering enzymes.[1][2]
-
False Negatives: Due to compound precipitation (crashing out) upon dilution from DMSO.
-
Erratic IC50s: Due to non-specific binding to plasticware.
This guide provides self-validating protocols to diagnose and resolve these specific failure modes.
Module 1: Diagnosis & Detection
Is my compound failing due to biology or physics?
Q: How do I distinguish between true inhibition and solubility artifacts?
A: If your IC50 curves have a Hill slope > 2.0, or if your results vary significantly with enzyme concentration, you likely have a solubility artifact. Use the "Spin-Down" Validation Protocol to confirm.
Protocol: The Spin-Down Test
-
Prepare your compound at
the IC50 concentration in the final assay buffer (containing 1% DMSO). -
Incubate for 30 minutes at room temperature.
-
Centrifuge half the sample at 13,000 x g for 10 minutes (to pellet aggregates).
-
Measure the concentration of the supernatant vs. the un-spun control using HPLC-UV or LC-MS.
-
Pass Criteria: If the supernatant concentration retains >80% of the un-spun control, the compound is soluble. If <80%, you are measuring the activity of a precipitate, not a solution.
Module 2: The "Crash-Out" Phenomenon
My compound precipitates when I add the DMSO stock to the buffer.
Q: Why does my Imidazo[1,2-b]pyridazine precipitate immediately upon dilution?
A: This is the "LogP Cliff." These compounds are planar and stack efficiently (
Solution: The Intermediate Dilution Method Do not dilute directly from 100% DMSO to 0% DMSO. Use an intermediate step to lower the dielectric shock.
Figure 1: Intermediate Dilution Workflow. By stepping down from 100% to 10% DMSO before the final jump to 1%, you prevent the kinetic precipitation shock.
Module 3: False Positives (Colloidal Aggregation)
My compound shows inhibition, but it's non-specific.
Q: I suspect my compound is forming promiscuous aggregates. How do I fix this?
A: Imidazo[1,2-b]pyridazines are prone to forming colloidal aggregates that sequester enzymes, appearing as potent inhibitors. This is a classic "Shoichet Artifact" [1].
The Detergent Fix: You must disrupt the colloid without denaturing your protein.
-
Reagent: Triton X-100 or Tween-80.
-
Concentration: 0.01% (v/v) freshly prepared.
-
Mechanism: The detergent lowers the surface tension, preventing the formation of the colloid "skin."
Comparative Data: Effect of Detergent on IC50
| Compound State | Buffer Conditions | Observed IC50 (µM) | Interpretation |
|---|---|---|---|
| Aggregate | PBS only | 0.5 µM | False Positive (Enzyme sequestration) |
| Monomer | PBS + 0.01% Triton | >50 µM | True Negative (Aggregate disrupted) |
| True Inhibitor | PBS + 0.01% Triton | 0.5 µM | True Positive (Binding site interaction) |
Module 4: pH-Dependent Solubility
My results vary between biochemical (pH 7.4) and cellular assays.[3]
Q: How does pH affect the Imidazo[1,2-b]pyridazine scaffold?
A: The bridgehead nitrogen (N4) and the pyridazine nitrogens have low basicity, but substituents (like piperazines often attached to position 6) can be protonated.
-
Acidic pH (pH < 5): The compound is often protonated and soluble.
-
Neutral pH (pH 7.4): The compound exists as a free base, leading to minimal solubility.
Troubleshooting Workflow: If your assay requires neutral pH (7.4) and your compound is crashing out:
-
Switch Salt Forms: If using a hydrochloride salt, ensure your buffer capacity is high enough (e.g., 50mM HEPES) to maintain pH, otherwise the salt will disproportionate and precipitate the free base.
-
Cyclodextrin Additive: Add 0.5% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) to the assay buffer. This encapsulates the hydrophobic core of the imidazo[1,2-b]pyridazine, keeping it in solution without interfering with the active site of most kinases.
Figure 2: Decision Tree for Assay Optimization. Select the path based on visual inspection (turbidity) or data artifacts (Hill slope).
References
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Goosen, A., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors.[4] MedChemComm, 8, 700-712.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curious Wavefunction: Anticancer drugs form colloidal aggregates and lose activity [wavefunction.fieldofscience.com]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-b]pyridazine Functionalization
Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry and materials science, offering a unique framework for developing novel compounds.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the intricacies of imidazo[1,2-b]pyridazine chemistry. Here, we address common challenges encountered during experimental work, offering troubleshooting strategies and frequently asked questions in a direct question-and-answer format. Our goal is to empower you to optimize your reaction conditions, maximize yields, and achieve your synthetic targets with confidence.
Frequently Asked Questions (FAQs)
Q1: I am starting my work with imidazo[1,2-b]pyridazines. What are the most common starting materials for functionalization?
A1: A highly versatile and common starting material is 6-chloroimidazo[1,2-b]pyridazine. The chlorine atom at the 6-position serves as a reactive handle for a variety of transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1] This precursor allows for the introduction of diverse functionalities at a key position of the heterocyclic core. Another important class of starting materials are halogenated imidazo[1,2-b]pyridazines at other positions, which can be synthesized through various methods. For direct C-H functionalization, the unsubstituted imidazo[1,2-b]pyridazine or derivatives with directing groups are often employed.
Q2: I want to perform a Suzuki-Miyaura cross-coupling reaction on a halogenated imidazo[1,2-b]pyridazine. What are the general conditions I should start with?
A2: For a typical Suzuki-Miyaura reaction on a chloro- or bromo-imidazo[1,2-b]pyridazine, a good starting point would be to use a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄, a suitable phosphine ligand like PPh₃ or Xantphos, and a base such as K₂CO₃ or Cs₂CO₃.[2] The reaction is commonly carried out in a solvent system like toluene, DMF, or a mixture of dioxane and water. Microwave irradiation can often significantly reduce reaction times and improve yields.[3][4]
Q3: What is the typical regioselectivity for electrophilic aromatic substitution on the imidazo[1,2-b]pyridazine ring?
A3: The imidazo[1,2-b]pyridazine ring system exhibits distinct regioselectivity during electrophilic aromatic substitution. The five-membered imidazole ring is generally more susceptible to electrophilic attack than the six-membered pyridazine ring. Within the imidazole ring, the C-3 position is the most common site for functionalization.[2][5] This preference can be rationalized by the stability of the resulting intermediate, where the aromaticity of the six-membered ring is maintained.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of imidazo[1,2-b]pyridazines.
Problem 1: Low or No Yield in Cross-Coupling Reactions
Symptom: The reaction shows low conversion of the starting material or no desired product formation.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh batch of catalyst and that it has been stored under appropriate inert conditions.
-
Inappropriate Ligand: The choice of ligand is crucial for the efficiency of the cross-coupling reaction. If a simple ligand like PPh₃ is not effective, consider more electron-rich and bulky ligands such as Xantphos or SPhos, which can stabilize the catalytic species and promote reductive elimination.
-
Insufficient Base Strength: The base plays a critical role in the transmetalation step. If a weak base like Na₂CO₃ is used, switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ can significantly improve the reaction rate and yield.[2]
-
Solvent Issues: The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation and competing side reactions. Ensure your solvent is of high purity and consider performing the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
-
Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed efficiently. If you are running the reaction at a lower temperature, consider increasing it or switching to a higher-boiling point solvent. Microwave irradiation is an excellent technique to rapidly screen reaction conditions and often leads to improved outcomes.[4]
Problem 2: Formation of Significant Side Products
Symptom: The reaction mixture contains multiple spots on TLC, and purification is challenging.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid (in Suzuki reactions): This is a common side reaction, especially at higher temperatures. To minimize this, you can try:
-
Using a slight excess of the boronic acid (1.1-1.2 equivalents).
-
Adding the boronic acid portion-wise to the reaction mixture.
-
Lowering the reaction temperature if possible.
-
-
Protodehalogenation: The starting halide can be reduced, leading to the formation of the unsubstituted imidazo[1,2-b]pyridazine. This can be caused by impurities in the reagents or solvent. Using high-purity materials and rigorously deoxygenated solvents can help mitigate this issue.
-
Dimerization of Starting Material: This can occur if the catalyst is too reactive or if the reaction is run at a very high concentration. Adjusting the catalyst loading and substrate concentration may be beneficial.
Problem 3: Poor Regioselectivity in C-H Functionalization
Symptom: A mixture of isomers is obtained, making purification difficult and lowering the yield of the desired product.
Possible Causes & Solutions:
-
Reaction Conditions: The regioselectivity of C-H functionalization is highly dependent on the reaction conditions. Factors such as the catalyst, ligand, solvent, and temperature can all influence the position of functionalization. A thorough screening of these parameters is often necessary to achieve the desired regioselectivity.
-
Directing Groups: The introduction of a directing group onto the imidazo[1,2-b]pyridazine scaffold can provide excellent control over the regioselectivity of C-H functionalization.[6] For example, an amide group at a specific position can direct the metal catalyst to a nearby C-H bond.
-
Steric and Electronic Effects: The inherent electronic properties and steric hindrance of the substituents already present on the ring will influence the position of the incoming group. Electron-donating groups can activate certain positions for electrophilic attack, while bulky groups can hinder reaction at adjacent sites.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a microwave vial, add the halogenated imidazo[1,2-b]pyridazine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene/water or dioxane/water).
-
Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 30-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2) | Toluene/H₂O | 100-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5), CuI (5-10) | - | Et₃N (2) | THF or DMF | 25-80 |
| Heck | Pd(OAc)₂ (2-5) | P(o-tolyl)₃ (4-10) | Et₃N (1.5) | DMF or ACN | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | Xantphos (2-6) | Cs₂CO₃ (1.5) | Toluene or Dioxane | 80-110 |
Visualizing Reaction Pathways
General Mechanism for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate.
-
Efficient Pallado-Catalyzed C6-(het)arylation of Imidazo[1,2-b][1][2][3][7]Tetrazines under Microwave Irradiations | ACS Combinatorial Science. Available at:
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - NIH.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
- Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Strategies to reduce off-target effects of imidazo[1,2-b]pyridazine derivatives
Ticket System: Advanced Medicinal Chemistry Support Subject: Strategies to Mitigate Off-Target Effects in Imidazo[1,2-b]pyridazine Scaffolds Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Introduction: The "Privileged" Scaffold Paradox
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in kinase drug discovery due to its efficient binding in the ATP pocket (hinge region interaction via N1 and N4). However, this high affinity often comes at the cost of promiscuity .
Notable drugs like Ponatinib utilize this scaffold to achieve nanomolar potency against BCR-ABL, but its linear ethynyl linker at the C3 position contributes to a "pan-inhibitor" profile and significant off-target toxicity (vascular events).
This guide provides a systematic troubleshooting workflow to retain potency while stripping away off-target liabilities (hERG, CYP inhibition, and non-specific kinase hits).
Module 1: Troubleshooting Kinase Selectivity (The Hinge Problem)
Issue: Compound shows <100 nM potency against the primary target but hits >10% of the kinome (e.g., CDK2, GSK3β, DYRK1A).
Diagnosis
The imidazo[1,2-b]pyridazine core is an ATP-mimetic.[1] If your selectivity profile is poor, your C3 or C6 substituents are likely interacting with conserved regions (like the ribose binding pocket) rather than exploiting specific "Gatekeeper" residues or the Solvent Front.
Resolution Strategies
Strategy A: The C3 Vector Shift (Gatekeeper Targeting)
The C3 position is your primary vector for selectivity. It points towards the "Gatekeeper" residue.
-
The Fix: Avoid linear, rigid linkers (like the ethynyl group in Ponatinib) if you want single-kinase selectivity. These tend to bypass the gatekeeper, fitting into many kinases.
-
Action: Introduce bulky aromatic groups directly at C3 or via short flexible linkers (amides/ureas). This forces the molecule to "sense" the size of the gatekeeper (e.g., Threonine vs. Methionine).
-
Evidence: In PIM kinase inhibitors, C3-substituents were engineered to interact with the atypical helix AC rather than the hinge, drastically improving selectivity [1].
Strategy B: The C6 Vector (Solvent Front & Solubility)
The C6 position points towards the solvent front.
-
The Fix: Use this position to introduce solubilizing groups that repel non-target kinases via steric clash with the P-loop.
-
Action: Replace lipophilic aryls with polar heterocycles (e.g., morpholine, piperazine).
-
Case Study: In the development of Tyk2 JH2 inhibitors , optimizing the C6 position with a 2-oxo-1,2-dihydropyridin-3-ylamino group eliminated off-target hits against JAK1-3, which are structurally very similar [2].
Visual Workflow: Selectivity Optimization
Figure 1: Decision tree for troubleshooting kinase promiscuity in imidazo[1,2-b]pyridazine scaffolds.
Module 2: Mitigating hERG & Metabolic Liability
Issue: Compound fails safety profiling due to hERG inhibition (IC50 < 10 µM) or rapid clearance (t1/2 < 30 min).
Diagnosis: The Lipophilicity Trap
Imidazo[1,2-b]pyridazines are inherently aromatic and flat. Researchers often add lipophilic groups to C3/C6 to boost potency, spiking the cLogP.
-
hERG Rule: High cLogP + Basic Amine (pKa > 8) = hERG Blocker.
-
Metabolic Rule: Electron-rich aromatic rings at C6 are oxidation hotspots.
Protocol: hERG De-Risking
| Parameter | Target Range | Modification Strategy |
| cLogP | < 3.5 | Replace phenyl rings with pyridines or pyrazoles. |
| Basicity | pKa < 7.5 | Replace piperidine with piperazine or morpholine. The electron-withdrawing N reduces the pKa of the distal amine. |
| Zwitterions | Neutral | Introduce a carboxylic acid isostere (e.g., tetrazole) at the solvent front (C6) to neutralize the pharmacophore. |
Protocol: Metabolic Stabilization (The "Soft Spot" Fix)
Problem: The C6-position is often susceptible to oxidative metabolism if it contains an electron-rich aniline (common in kinase inhibitors). Solution: Replace the aniline with a 2-oxo-1,2-dihydropyridine (pyridone) motif.[2]
-
Why? This scaffold change (validated in Tyk2 inhibitors) maintains the hydrogen bond donor/acceptor profile required for binding but significantly lowers electron density, making it resistant to CYP oxidation [2].
Module 3: Synthetic Troubleshooting
Issue: "I cannot functionalize the C3 position selectively."
Technical Note
The imidazo[1,2-b]pyridazine ring is electron-deficient compared to indole but C3 remains nucleophilic.
Standard Operating Procedure (SOP) for C3 Functionalization:
-
Electrophilic Aromatic Substitution: Works for halogenation (NIS/NBS).
-
Suzuki-Miyaura Coupling: If you have a 3-halo intermediate.
-
Troubleshooting: If the reaction stalls, switch to Pd(dppf)Cl2 catalyst and use Cs2CO3 as the base in dioxane/water. The nitrogen-rich scaffold can poison weaker Pd catalysts.
-
-
Direct C-H Arylation:
-
Warning: This often leads to C3/C6 mixtures if C6 is not blocked. Ensure C6 is substituted (e.g., with Cl or OMe) before attempting C3 C-H activation [3].
-
Frequently Asked Questions (FAQs)
Q1: My compound inhibits PDE4 (Phosphodiesterase 4) as an off-target. Why? A: The imidazo[1,2-b]pyridazine scaffold mimics the adenine ring of cAMP, the natural substrate of PDE4.
-
Fix: Grow the molecule at the C8 position (if synthetically accessible) or increase steric bulk at C3 . PDE4 has a tighter pocket than most kinases; "bumping" it out with a larger C3 group often restores selectivity [2].
Q2: I see double peaks in LCMS. Is my scaffold unstable? A: Likely not unstable, but you might be seeing prototropic tautomerism if you have free NH groups on your substituents, or potentially regioisomers from the cyclization step (imidazo[1,2-b]pyridazine vs. imidazo[1,2-a]pyrimidine). Verify the core synthesis using 2D NMR (HMBC) to confirm the bridgehead nitrogen connectivity.
Q3: Can I use this scaffold for Type II (DFG-out) inhibition? A: Yes. Ponatinib is the classic example. To achieve this, extend the C3 substituent with a linker (amide/urea) and a hydrophobic "tail" (e.g., trifluoromethylphenyl) that occupies the allosteric pocket created when the DFG motif moves [4].
References
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research, 2007.[1] Link
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 2019. Link
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ChemistrySelect, 2016. Link
-
Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Medicinals, 2023. Link
Sources
Addressing challenges in scaling up the synthesis of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)
The following technical support guide addresses the scale-up challenges for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (9CI) .
This response treats the molecule as a tricyclic fused system (cyclopropane ring fused to the pyridazine moiety of the imidazo[1,2-b]pyridazine core). This is a highly strained, high-value scaffold often associated with advanced kinase inhibitors (e.g., JAK/TYK2 pathways).
Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Scope: Synthesis Scale-up, Troubleshooting, Safety Protocols, and Purification.
Executive Technical Summary
The synthesis of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine presents a dual-challenge: constructing the electron-deficient imidazo[1,2-b]pyridazine core while maintaining the integrity of the fused cyclopropane ring.
Primary Failure Modes on Scale:
-
Regioselectivity Loss: During the formation of the imidazole ring, alkylation often occurs at the wrong nitrogen (N2 instead of N1), leading to inseparable isomers.
-
Ring Strain & Stability: The "d"-face fusion creates significant angle strain. Acidic workups or high thermal loads can trigger cyclopropane ring-opening or aromatization-driven rearrangement.
-
Exotherm Management: The cyclopropanation step (often involving carbenoids) is highly exothermic and hazardous in batch mode >100g.
Master Synthesis Workflow
The following pathway outlines the most robust route for scaling, prioritizing the construction of the heterocycle before final manipulations, or using a "pre-fused" building block if accessible.
Pathway Diagram
Figure 1: Strategic disconnect for the synthesis. Step 3 represents the highest safety risk during scale-up.
Detailed Troubleshooting Protocols
Module A: The Imidazole Ring Formation (The "Core")
Context: The reaction of 3-aminopyridazines with
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Low Yield (<40%) | Alkylation at N2 (ring nitrogen) instead of N1 (bridgehead). | Switch Solvent/Base: Change from EtOH/Reflux to DME (Dimethoxyethane) or 1,4-Dioxane at 80°C. Use mild bases like NaHCO₃ rather than K₂CO₃ to reduce competitive N2 alkylation. |
| Dark Tar / Polymer | Decomposition of | Dosing Control: Do not add the haloketone all at once. Use a slow addition funnel (1-2 hours) to a refluxing solution of the amine. |
| Product is "Oily" | Residual solvent trapped in the polar lattice. | Salt Formation: Isolate the product as the HBr or HCl salt directly from the reaction mixture by cooling. It crystallizes far better than the free base. |
Expert Insight:
"On scales >50g, the use of 3-amino-6-chloropyridazine is superior to unsubstituted 3-aminopyridazine. The chlorine atom at C6 electronically deactivates N2, significantly improving regioselectivity toward the desired N1-bridgehead formation." [1]
Module B: The Cyclopropanation (The "Fuse")
Context: Installing the cyclopropane ring onto the pyridazine system (creating the "d" fusion). This usually involves a Simmons-Smith reaction on a dihydro-pyridazine intermediate or a carbenoid insertion. Issue: Safety hazards (explosion/runaway) and low conversion.
Protocol for Safe Scale-Up (Simmons-Smith):
-
Reagent Choice: Avoid standard Zn/Cu couple if possible. Use Et₂Zn (Diethylzinc) + CH₂I₂ (Diiodomethane) . While Et₂Zn is pyrophoric, it is homogenous and kinetically more predictable than heterogeneous Zn/Cu couples.
-
Temperature Control:
-
Batch: Maintain -15°C during addition. Allow to warm to RT only after full addition.
-
Flow Chemistry (Recommended): For scales >100g, use a continuous flow reactor. This manages the massive heat release of the zinc-carbenoid formation.
-
-
Quenching: NEVER quench with acidic water. The fused cyclopropane is acid-sensitive. Quench with saturated aqueous NH₄Cl mixed with a buffer (pH ~8).
Safety Data Table: Cyclopropanation Risks
| Parameter | Batch Process (Risk) | Flow Process (Mitigation) |
| Heat Release | Adiabatic temp rise >50°C possible. | Excellent heat exchange; temp rise <5°C. |
| Intermediate Accumulation | High inventory of unstable carbenoid. | Minimal inventory (<1g active at any time). |
| Induction Period | Unpredictable (risk of sudden runaway). | Eliminated via steady-state mixing. |
Purification & Stability (The "Finish")
Issue: The tricyclic system is basic (imidazo-N) and sensitive to ring opening (cyclopropane). Standard silica chromatography often degrades the compound.
Recommended Purification Workflow:
-
Neutralization of Silica:
-
Pre-wash silica gel with 1% Triethylamine (Et₃N) in Hexanes before loading the column. This deactivates acidic sites that open the cyclopropane ring.
-
-
Alternative Stationary Phase:
-
Use Basic Alumina (Activity Grade III) if silica degradation persists.
-
-
Crystallization (Best for >100g):
-
Solvent System: Isopropyl Acetate / Heptane .
-
Dissolve the crude in hot Isopropyl Acetate (5 vol), cool to 40°C, seed, then slowly add Heptane (5 vol).
-
Stability Warning:
Avoid storage in chlorinated solvents (DCM/CHCl₃) for prolonged periods, as trace HCl formation can trigger ring opening. Store as a solid at -20°C.
Frequently Asked Questions (FAQ)
Q1: Can I use a diazoacetate reagent instead of Simmons-Smith? A: Yes, but be careful. Rhodium-catalyzed decomposition of ethyl diazoacetate is effective but often yields a mixture of diastereomers and requires high temperatures. For the specific fused system, the Simmons-Smith (Zn-carbenoid) is preferred because it is stereospecific relative to the precursor alkene and generally works under milder thermal conditions. [2]
Q2: My LCMS shows a mass of [M+18] or [M+32]. What is happening? A: This indicates ring opening .
-
[M+18] : Hydration (addition of H₂O) across the cyclopropane bond, likely catalyzed by acid in the mobile phase. Fix: Switch to an ammonium bicarbonate buffer (pH 7.5) for LCMS.[1]
-
[M+32] : Methanol addition (if MeOH is used as solvent).
Q3: The reaction stalls at 80% conversion. Should I add more catalyst? A: In the cyclopropanation step, adding more catalyst often degrades the product.[2] Instead, add more alkene substrate if possible, or accept the conversion and separate. The zinc byproducts inhibit the reaction over time.
References
-
Imidazo[1,2-b]pyridazine Core Synthesis
- Title: "Synthesis and Functionaliz
- Source: ResearchG
-
URL:[Link]
-
Cyclopropanation Scale-Up Safety
-
Fused Cyclopropane Heterocycles
- Title: "Modular Synthesis of Cyclopropane-Fused N-Heterocycles"
- Source: NIH / PubMed Central
-
URL:[Link]
-
General Structure Verification
- Title: "1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) - PubChem"
- Source: PubChem
-
URL:[Link]
Sources
Technical Support Center: Optimizing Pharmacokinetic Properties of Imidazo[1,2-b]pyridazine Scaffolds
Prepared by: Senior Application Scientist, Drug Discovery & Development
Welcome to the technical support center for the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this privileged heterocyclic system in their discovery programs. The imidazo[1,2-b]pyridazine core is a versatile and valuable scaffold, forming the basis of numerous approved drugs and clinical candidates, including the multi-kinase inhibitor ponatinib.[1][2] However, like many heterocyclic systems, derivatives often present significant pharmacokinetic (PK) challenges that can hinder their progression from potent in vitro hits to viable in vivo candidates.
This document provides troubleshooting guidance, frequently asked questions, and validated experimental protocols to address common issues related to solubility, metabolic stability, and permeability. Our approach is rooted in explaining the causal mechanisms behind experimental strategies, enabling you to make informed decisions in your lead optimization campaigns.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the development of imidazo[1,2-b]pyridazine-based compounds.
Q1: My imidazo[1,2-b]pyridazine analog is highly potent in my biochemical assay but shows little to no activity in cell-based assays or in vivo models. What is the likely problem?
A: This is a classic and frequent challenge. A significant drop-off in activity when moving from a biochemical to a cellular or in vivo setting almost always points to poor pharmacokinetic properties. The primary culprits are:
-
Low Aqueous Solubility: The compound may be precipitating out of the aqueous media used in cell culture or failing to dissolve in the gastrointestinal (GI) tract for oral dosing.[3] Many imidazo[1,2-b]pyridazine derivatives are highly lipophilic and crystalline, which severely limits their dissolution rate.[3]
-
Poor Membrane Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target or traverse the intestinal epithelium to enter systemic circulation.[3] This is often indicated by a low Caco-2 permeability value.[4]
-
Rapid Metabolic Clearance: The compound may be quickly metabolized by enzymes, primarily in the liver (e.g., Cytochrome P450s). This is often observed as poor stability in liver microsome assays.[4][5]
The first step in troubleshooting is to systematically evaluate these three parameters using the protocols outlined in Part 2.
Q2: My lead compound has an aqueous solubility of <1 µg/mL. What are the most effective structural modifications to improve this?
A: Tackling poor solubility requires introducing features that disrupt the crystalline lattice and/or increase favorable interactions with water. Here are field-proven strategies:
-
Introduce Polar, Solubilizing Groups: Incorporating polar moieties is a direct way to improve solubility. Morpholine and piperazine groups are particularly effective as they can enhance water solubility and metabolic stability while providing a handle for further modification.[6]
-
Disrupt Molecular Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack efficiently into a stable crystal lattice, which increases melting point and decreases solubility. Introducing substituents that force a non-planar conformation can significantly improve solubility.[7] For example, adding substituents to an aryl ring attached to the core can disrupt planarity.
-
Reduce Lipophilicity (cLogP): There is a strong correlation between lower lipophilicity (measured as cLogP) and improved aqueous solubility.[4] Replacing lipophilic groups (e.g., a phenyl ring) with more polar heterocycles (e.g., a pyridine ring) can be an effective strategy.[6]
-
Ionizable Groups: Adding a basic nitrogen or an acidic group allows for salt formation, which is a very common and effective method to dramatically increase the solubility of a final drug substance.
Q3: My compound is rapidly degraded in a liver microsomal stability assay. How can I identify and block these metabolic "hotspots"?
A: Poor metabolic stability is a major hurdle. The strategy involves identifying the metabolically labile site and modifying the structure to prevent enzymatic degradation.
-
Metabolite Identification Studies: The first step is to perform a metabolite identification (MetID) study using LC-MS/MS to determine the exact site of metabolic modification (e.g., hydroxylation, N-dealkylation).
-
Blocking Metabolic Sites: Once a "hotspot" is identified, you can block it. Common strategies include:
-
Replacing Hydrogen with Fluorine: Replacing a hydrogen atom at a site of oxidation with a fluorine atom is a classic bioisosteric replacement that often blocks metabolism at that position.
-
Replacing Labile Functional Groups: Certain groups are notoriously prone to metabolism. For instance, a reported series of 6-anilino imidazopyridazines suffered from poor metabolic stability. Replacing the anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety led to a dramatic improvement in stability.[4]
-
Modulating Electronics: Changing the electronic properties of aromatic rings by adding electron-withdrawing groups can make them less susceptible to oxidative metabolism.
-
Below is a diagram illustrating potential metabolic liabilities and modification strategies.
Caption: Troubleshooting workflow for poor metabolic stability.
Q4: My compound has adequate solubility but poor permeability in the Caco-2 assay. How can I improve its ability to cross the intestinal barrier?
A: Low permeability despite good solubility often suggests an excess of polar character, specifically too many hydrogen bond donors (HBDs). The effective strategy is to reduce the molecule's polar surface area (PSA) or mask the HBDs.
-
Intramolecular Hydrogen Bonding: This is a powerful and elegant strategy. By introducing a functional group that can form an intramolecular hydrogen bond (IHB), you can effectively "hide" polar groups from the solvent, making the molecule behave as if it were less polar and thus more membrane-permeable. A prime example involved introducing a 2-pyridyl group, which formed an IHB and dramatically enhanced Caco-2 permeability and subsequent oral bioavailability.[3][4]
-
Reduce Hydrogen Bond Donor Count: Systematically replace groups that are HBDs (like -OH, -NH2, -CONH-) with groups that are not (e.g., -OCH3, -N(CH3)2, esters) while maintaining target engagement.
-
Prodrugs: While more complex, a prodrug approach can be used to mask polar groups with lipophilic moieties that are cleaved in vivo to release the active parent drug.
The following diagram illustrates the concept of using intramolecular hydrogen bonds to improve permeability.
Caption: Using intramolecular hydrogen bonds to mask polarity.
Part 2: Key Experimental Protocols
Adherence to robust, standardized protocols is essential for generating reliable and comparable data.
Protocol 2.1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol provides a self-validating system by including positive and negative controls.
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a NADPH regenerating system (e.g., Promega NADPH-Regen®).
-
Prepare control compounds: Verapamil (high clearance) and Propranolol (low clearance).
-
-
Incubation (96-well plate format):
-
In duplicate wells, add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Create parallel "no-cofactor" wells by adding water instead of the NADPH system. This controls for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells (except no-cofactor controls).
-
-
Time Points and Quenching:
-
At specified time points (0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
The T=0 sample is quenched immediately before adding the NADPH system.
-
-
Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining vs. time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Protocol 2.2: Caco-2 Permeability Assay
This assay predicts intestinal absorption by measuring the rate of transport across a monolayer of human colorectal adenocarcinoma cells.
-
Cell Culture:
-
Culture Caco-2 cells on permeable polycarbonate membrane inserts (e.g., Transwell® plates) for 21-25 days until a differentiated monolayer is formed.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically 10 µM) to the apical (A) side (the "donor" compartment).
-
Add fresh HBSS to the basolateral (B) side (the "receiver" compartment).
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Analysis:
-
Quantify the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Interpretation:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
-
-
Part 3: Data Summary and Case Studies
Systematic modification based on PK data is the cornerstone of lead optimization. The table below synthesizes data from published studies to illustrate the impact of specific structural changes on key PK parameters.
| Compound ID | Key Structural Feature | cLogP | Aqueous Solubility (µg/mL) | Microsomal Stability (% remaining, 10 min) | Caco-2 Papp (nm/s) | Oral Bioavailability (Rat, %) | Reference |
| Analog A | 6-Anilino | 3.80 | - | 14% | - | - | [4] |
| Analog B | 6-(2-oxo-dihydropyridin-3-yl)amino, N1-H | 1.99 | - | 76% | 34 (Low) | Limited | [4] |
| Analog C | 6-(2-oxo-dihydropyridin-3-yl)amino, N1-pyridyl | - | <1 | >70% | High (IHB possible) | 114% | [4] |
| Analog D | 6-morpholine, 3-(1H-indazole) | - | Improved | Improved | - | - | [6] |
Analysis of Case Study:
-
The transition from Analog A to Analog B demonstrates a successful strategy to improve metabolic stability by replacing a labile anilino group and significantly reducing cLogP.[4]
-
However, the introduction of multiple H-bond donors in Analog B led to very limited permeability.[4]
-
Analog C represents the key breakthrough. The addition of an N1-pyridyl group, capable of forming an intramolecular hydrogen bond, dramatically improved permeability, leading to excellent oral bioavailability despite very low aqueous solubility.[4] This highlights that high permeability can sometimes overcome low solubility for effective oral absorption.
-
Analog D shows the use of a morpholine group, a well-known strategy to concurrently improve properties like solubility and metabolic stability.[6]
References
- Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-b]pyridazine Deriv
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- The pharmacologically active imidazo[1,2‐b]pyridazine deriv
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
- Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry.
- Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 6. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Mechanism of Action of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel compounds, using the specific, albeit lesser-known, molecule 1H-Cycloprop[d]imidazo[1,2-b]pyridazine as a case study. We will delve into the experimental rationale, comparative analysis, and data interpretation necessary to build a robust and defensible mechanism of action dossier.
The Privileged Scaffold: An Introduction to Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] This heterocyclic system is a key component in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-cancer, anti-inflammatory, and antiviral properties.[2][3][4][5][6] The clinical success of the multi-targeted kinase inhibitor Ponatinib, which features this core structure, has further fueled interest in developing new therapeutic agents based on the imidazo[1,2-b]pyridazine framework.[1][3]
Given the rich history of this scaffold in kinase inhibition, our investigation into the mechanism of action of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine will be guided by the hypothesis that it functions as a kinase inhibitor. Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and cancer signaling pathways.[7][8] Therefore, this guide will focus on validating the hypothesis that 1H-Cycloprop[d]imidazo[1,2-b]pyridazine acts as a TAK1 inhibitor, using the known TAK1 inhibitor, Takinib, as a comparative control.
Experimental Validation Workflow: A Step-by-Step Guide
The following sections outline a logical and rigorous experimental workflow to elucidate and validate the mechanism of action of our lead compound.
Part 1: Initial Target Engagement and Potency Determination
The first crucial step is to determine if 1H-Cycloprop[d]imidazo[1,2-b]pyridazine directly interacts with our hypothesized target, TAK1, and to quantify the potency of this interaction.
Experimental Protocol: In Vitro Kinase Assay
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine against recombinant human TAK1 enzyme.
-
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex.
-
ATP and a suitable kinase substrate (e.g., a generic peptide substrate like myelin basic protein or a specific peptide substrate).
-
1H-Cycloprop[d]imidazo[1,2-b]pyridazine and Takinib (as a positive control) serially diluted in DMSO.
-
A kinase assay platform (e.g., ADP-Glo™, LanthaScreen™, or similar).
-
-
Procedure:
-
Prepare a reaction mixture containing the TAK1/TAB1 enzyme, the kinase substrate, and the appropriate buffer.
-
Add serial dilutions of the test compounds (1H-Cycloprop[d]imidazo[1,2-b]pyridazine and Takinib) to the reaction mixture.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km for the enzyme).
-
Allow the reaction to proceed for a specified time at the optimal temperature.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | TAK1 IC50 (nM) |
| 1H-Cycloprop[d]imidazo[1,2-b]pyridazine | Experimental |
| Takinib | Literature |
Causality and Interpretation: A low nanomolar IC50 value for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine in this assay would provide the initial evidence of direct and potent inhibition of TAK1. Comparing this value to the known potency of Takinib establishes a benchmark for its activity.
Part 2: Cellular Target Engagement and Downstream Pathway Modulation
Following the confirmation of direct enzymatic inhibition, the next step is to verify that the compound can engage its target within a cellular context and modulate its downstream signaling pathway.
Experimental Protocol: Western Blot Analysis of TAK1 Signaling
-
Objective: To assess the effect of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine on the phosphorylation of downstream targets of TAK1 in a relevant cell line (e.g., multiple myeloma cell line MM.1S, where TAK1 is known to be active).
-
Materials:
-
MM.1S multiple myeloma cells.
-
1H-Cycloprop[d]imidazo[1,2-b]pyridazine and Takinib.
-
A stimulating agent to activate the TAK1 pathway (e.g., TNF-α or IL-1β).
-
Primary antibodies against phospho-IKKβ (Ser177/181), phospho-p38 MAPK (Thr180/Tyr182), total IKKβ, total p38 MAPK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture MM.1S cells to the desired density.
-
Pre-treat the cells with increasing concentrations of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine or Takinib for a specified duration.
-
Stimulate the cells with TNF-α or IL-1β for a short period to induce TAK1 signaling.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the specified primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescent imager.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation levels against the compound concentration.
-
Signaling Pathway Visualization:
Caption: Simplified TAK1 signaling pathway and the inhibitory point of action for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine.
Interpretation: A dose-dependent decrease in the phosphorylation of IKKβ and p38 MAPK upon treatment with 1H-Cycloprop[d]imidazo[1,2-b]pyridazine would confirm its ability to inhibit TAK1 signaling in a cellular environment.
Part 3: Phenotypic Confirmation in a Disease-Relevant Model
The final step is to demonstrate that the observed target engagement and pathway modulation translate into a relevant cellular phenotype, such as the inhibition of cancer cell proliferation.
Experimental Protocol: Cell Viability Assay
-
Objective: To determine the effect of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine on the viability of multiple myeloma cells.
-
Materials:
-
MM.1S or other relevant multiple myeloma cell lines.
-
1H-Cycloprop[d]imidazo[1,2-b]pyridazine and Takinib.
-
A cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
-
-
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate.
-
Treat the cells with a range of concentrations of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine and Takinib.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Data Presentation:
| Compound | MM.1S GI50 (nM) |
| 1H-Cycloprop[d]imidazo[1,2-b]pyridazine | Experimental |
| Takinib | Literature |
Experimental Workflow Visualization:
Caption: A streamlined workflow for validating the mechanism of action of a novel kinase inhibitor.
Interpretation: A potent GI50 value for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine against multiple myeloma cells would provide strong evidence that its anti-proliferative activity is a direct consequence of TAK1 inhibition.
Conclusion and Future Directions
By following this structured and comparative approach, researchers can confidently validate the mechanism of action of novel compounds like 1H-Cycloprop[d]imidazo[1,2-b]pyridazine. Positive results across these three key experimental stages—direct enzyme inhibition, cellular pathway modulation, and phenotypic outcome—would build a compelling case for its proposed mechanism as a TAK1 inhibitor.
-
Kinome Profiling: Assessing the selectivity of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine against a broad panel of kinases to identify potential off-target effects.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in a mouse xenograft model of multiple myeloma.
-
Resistant Mutant Analysis: Generating cell lines with mutations in the TAK1 kinase domain to confirm that the compound's activity is dependent on a functional target.
This guide provides a robust starting point for the rigorous scientific investigation required to advance a promising new chemical entity through the drug discovery pipeline.
References
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. Available at: [Link]
-
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Europe PMC. Available at: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. Available at: [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]
-
Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. DergiPark. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sarpublication.com [sarpublication.com]
- 5. rjptonline.org [rjptonline.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
A Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazine Analogs for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine analogs, with a particular focus on their development as kinase inhibitors. We will explore the impact of substitutions at key positions on the core scaffold, drawing insights from published data to inform the rational design of novel and potent inhibitors. While direct and extensive SAR studies on the 1H-Cycloprop[d]imidazo[1,2-b]pyridazine fused system are limited in the public domain, we will extrapolate from the extensive data on the parent scaffold and discuss the potential advantages conferred by the introduction of a cyclopropyl moiety.
The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Core for Kinase Inhibitors
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has been successfully employed in the development of inhibitors for a variety of kinases, including PIM, Tyk2, TAK1, mTOR, and IKKβ.[5][6][7] Its rigid structure provides a well-defined framework for the orientation of substituents to interact with the ATP-binding site of kinases. The key positions for modification on this scaffold are the 2-, 3-, and 6-positions, each offering a vector for tuning potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship at the 6-Position
The 6-position of the imidazo[1,2-b]pyridazine core often dictates the overall selectivity and potency of the compounds. Modifications at this position can significantly impact the interaction with the kinase hinge region and the solvent-exposed area of the ATP-binding pocket.
| Substitution at 6-Position | Biological Activity (Kinase Target) | Key Findings |
| 6-anilino | Tyk2 JH2 | Dramatically improved metabolic stability compared to other 6-substituted analogs.[5] |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) | Tyk2 JH2 | N1-substituent on the pyridone ring can be varied (alkyl, aryl, heteroaryl) with 2-pyridyl showing enhanced Caco-2 permeability.[5] |
| 6-methylthio | Ligands for β-Amyloid Plaques | Higher affinity compared to the 6-methoxy analog.[8] |
| 6-morpholino or 6-piperazino | TAK1 | With an appropriate aryl substituent at the 3-position, these analogs inhibit TAK1 at nanomolar concentrations. |
Structure-Activity Relationship at the 3-Position
Substitutions at the 3-position are crucial for establishing key interactions within the ATP-binding site, often targeting the hydrophobic back pocket. The nature and size of the substituent at this position can profoundly influence the inhibitory potency.
| Substitution at 3-Position | Biological Activity (Kinase Target) | Key Findings |
| Amide side chain | Tyk2 JH2 | A larger substitution such as 3-hydroxy-2,2-dimethylpropyl was well tolerated.[5] |
| Aryl group | TAK1 | An appropriate aryl substituent at this position is necessary for potent inhibition when combined with 6-morpholino or 6-piperazino groups. |
Structure-Activity Relationship at the 2-Position
The 2-position of the imidazo[1,2-b]pyridazine scaffold can be modified to fine-tune the physicochemical properties of the molecule and to achieve additional interactions with the target kinase.
| Substitution at 2-Position | Biological Activity (Target) | Key Findings |
| 2-N,N-dimethylaminophenyl | Ligands for β-Amyloid Plaques | This moiety appears to be a requirement for desirable binding affinities.[8] |
The Influence of Cyclopropyl Fusion: The Case for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine Analogs
While specific SAR data for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine analogs is not extensively available, the incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy in medicinal chemistry to enhance its properties. The unique structural and electronic features of the cyclopropyl group can confer several advantages:
-
Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein.
-
Improved Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains.
-
Enhanced Lipophilicity and Permeability: The introduction of a cyclopropyl group can increase the lipophilicity of a molecule, which may improve its cell permeability and oral bioavailability.
-
Novel Chemical Space: Fusion of a cyclopropane ring to the imidazo[1,2-b]pyridazine core creates a novel, three-dimensional scaffold, allowing for the exploration of new chemical space and potentially leading to improved selectivity.
The synthesis of such fused systems can be challenging but offers the potential to develop a new generation of kinase inhibitors with superior pharmacological profiles.
Experimental Protocol: A Representative Kinase Inhibition Assay
To assess the inhibitory potential of novel imidazo[1,2-b]pyridazine analogs, a robust and reproducible kinase assay is essential. The following is a detailed protocol for a representative in vitro PIM1 kinase inhibition assay, a common target for this class of compounds.
PIM1 Kinase Inhibition Assay Protocol
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10]
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
Substrate (e.g., S6K synthetic peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 5% DMSO.
-
Reaction Setup:
-
In a 384-well plate, add 1 µl of the test compound solution or 5% DMSO (for control wells).
-
Add 2 µl of PIM1 enzyme solution (concentration determined by prior enzyme titration).
-
Add 2 µl of a substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[9]
-
Termination and ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
-
ATP Generation and Luminescence Reading:
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP.
-
Incubate at room temperature for 30 minutes.[9]
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The IC50 values for each compound are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing SAR: Key Relationships and Workflows
Caption: Key substitution positions on the imidazo[1,2-b]pyridazine core and their impact on drug-like properties.
Caption: Workflow for a representative in vitro kinase inhibition assay.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The extensive SAR data available for substitutions at the 2-, 3-, and 6-positions provide a solid foundation for the rational design of new analogs with improved potency and selectivity. While the exploration of the 1H-Cycloprop[d]imidazo[1,2-b]pyridazine fused system is still in its nascent stages, the potential benefits of incorporating a cyclopropyl group warrant further investigation. Future research in this area should focus on the development of efficient synthetic routes to these fused analogs and a systematic evaluation of their biological activity against a panel of kinases. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
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- Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
- Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118.
- Ding, Y., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic Chemistry, 70, 126-132.
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WO/2013/134219 IMIDAZO [1, 2 - B] PYRIDAZINE - BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF - WIPO Patentscope. (n.d.). Retrieved February 17, 2026, from [Link]
- Zare, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831.
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Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-2025129085-A1 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]
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Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-10047093-B2 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Retrieved February 17, 2026, from [Link]
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The Imidazo[1,2-b]pyridazine Scaffold: A Comparative Analysis of Isomeric Biological Activity
A Senior Application Scientist's Guide for Drug Discovery Professionals
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid bicyclic structure make it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the biological activities of imidazo[1,2-b]pyridazine isomers, with a focus on the structure-activity relationships (SAR) that govern their potency and selectivity. We will delve into key therapeutic areas where this scaffold has shown promise, including oncology, neurodegenerative diseases, and infectious diseases, and provide detailed experimental protocols to facilitate further research and development.
The Versatile Imidazo[1,2-b]pyridazine Core: A Structural Overview
The imidazo[1,2-b]pyridazine system consists of a fused imidazole and pyridazine ring. The numbering of the atoms in the bicyclic system is crucial for understanding the SAR of its derivatives.
Caption: General structure of the imidazo[1,2-b]pyridazine scaffold.
Substitutions at the 2, 3, and 6-positions have been extensively explored and have been shown to be critical for modulating the biological activity of these compounds. This guide will explore how modifications at these positions influence the interaction of imidazo[1,2-b]pyridazine derivatives with their biological targets.
Kinase Inhibitory Activity: A Dominant Therapeutic Application
The imidazo[1,2-b]pyridazine scaffold has emerged as a particularly fruitful template for the development of potent and selective kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Transforming Growth Factor-β Activated Kinase (TAK1)
TAK1 is a key signaling node in inflammatory and cancer pathways. A series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position have been identified as potent TAK1 inhibitors.[2] The lead compound from this series demonstrated an IC50 of 55 nM against TAK1, outperforming the known TAK1 inhibitor, takinib (IC50 = 187 nM).[2] These compounds have shown promise in inhibiting the growth of multiple myeloma cell lines.[2]
PIM Kinases
PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in hematopoietic malignancies and some solid tumors. Imidazo[1,2-b]pyridazines have been identified as specific inhibitors of PIM kinases, with some compounds exhibiting low nanomolar potency.[3] Interestingly, these inhibitors display an unusual binding mode, interacting with the N-terminal lobe helix αC rather than the kinase hinge region, which contributes to their enhanced selectivity.[3] One such inhibitor, K00135, has been shown to impair the survival and clonogenic growth of human acute leukemia cells and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia patients.[3]
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs) and CDC-Like Kinases (CLKs)
Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been found to be selective inhibitors of DYRKs and CLKs, with IC50 values below 100 nM.[4] Compound 20a from this series was particularly potent against CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), DYRK1A (IC50 = 50 nM), and Plasmodium falciparum CLK1 (PfCLK1) (IC50 = 32 nM).[4] This highlights the potential of this scaffold in developing treatments for diseases where these kinases are implicated, including parasitic infections.
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles.[5][6] A series of imidazo[1,2-b]pyridazine derivatives have been designed and evaluated as potent GSK-3β inhibitors.[5][6] One compound, 47 , was found to be a brain-penetrant, orally bioavailable GSK-3β inhibitor that significantly reduced the levels of phosphorylated tau in a triple-transgenic mouse model of Alzheimer's disease.[5][6]
Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold is further demonstrated by its activity against a range of other kinases, including:
-
mTOR: Diaryl urea derivatives of imidazo[1,2-b]pyridazine have shown significant anti-proliferative activity against non-small cell lung cancer cell lines by inhibiting mTOR.[7]
-
IKKβ: Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has led to the development of potent and selective IKKβ inhibitors with anti-inflammatory properties.[8]
-
Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-b]pyridazine series has been identified as a less lipophilic alternative to the imidazo[1,2-a]pyridine CDK inhibitors, with some compounds showing potent and selective inhibition of CDK2.[9]
Comparative Biological Data: Kinase Inhibitory Activity
| Compound/Series | Target Kinase | IC50/Ki | Key Structural Features | Reference |
| Lead Compound 26 | TAK1 | 55 nM | 6-substituted morpholine/piperazine, 3-aryl substituent | [2] |
| K00135 | PIM1 | Low nM | - | [3] |
| Compound 20a | CLK1 | 82 nM | 3,6-disubstituted | [4] |
| Compound 20a | DYRK1A | 50 nM | 3,6-disubstituted | [4] |
| Compound 47 | GSK-3β | Potent inhibitor | - | [5][6] |
| Compounds A17 & A18 | mTOR | 67 nM & 62 nM | Diaryl urea derivatives | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: TAK1)
This protocol is a generalized example for determining the in vitro inhibitory activity of a compound against a specific kinase, such as TAK1.
Objective: To determine the IC50 value of a test compound against TAK1 kinase.
Materials:
-
Recombinant human TAK1/TAB1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 2.5 µL of the test compound dilution to the appropriate wells. For the positive control (no inhibition), add 2.5 µL of DMSO. For the negative control (no enzyme activity), add 2.5 µL of kinase buffer.
-
-
Enzyme Addition: Add 5 µL of a solution containing the TAK1/TAB1 enzyme to all wells except the negative control wells.
-
Reaction Initiation: Add 10 µL of a solution containing the substrate peptide and ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Antiviral Activity: Combating Viral Infections
The imidazo[1,2-b]pyridazine nucleus has also been explored for its antiviral properties, with notable activity against a range of viruses.
Picornaviruses
A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine scaffold has been discovered.[10] Preliminary SAR studies have indicated that the nature of the linker between a phenyl group and the imidazo[1,2-b]pyridazine core significantly influences the antiviral activity.[10] Oximes at this position were found to be more potent than vinyl carboxamides against human rhinovirus 14 (HRV-14).[10] Furthermore, the E geometry of the oxime was crucial for activity, with the Z isomer showing a considerable loss of potency.[10] One analog, 7b , exhibited broad-spectrum activity against several rhino- and enteroviruses.[10]
Other Viruses
Derivatives of imidazo[1,2-b]pyridazine have also shown inhibitory activity against other viruses, including:
-
Human Cytomegalovirus (HCMV): 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as potent inhibitors of HCMV replication in vitro.[11]
-
Varicella-Zoster Virus (VZV): 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were found to inhibit the replication of VZV.[11]
Comparative Biological Data: Antiviral Activity
| Compound/Series | Target Virus | Activity | Key Structural Features | Reference |
| Analogue 7b | Picornaviruses (HRV-14, other rhinoviruses, and enteroviruses) | Potent and broad-spectrum | Oxime linker with E geometry | [10] |
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV | Potent inhibitor | 3-aralkylthiomethyl substitution | [11] |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | VZV | Inhibitor | 3-aralkylthiomethyl substitution | [11] |
Experimental Protocol: Plaque Reduction Assay
Objective: To determine the concentration of a test compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus (e.g., HeLa cells for picornaviruses)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Test compounds dissolved in DMSO
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates and grow them to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection:
-
Remove the growth medium from the confluent cell monolayers.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the viral inoculum.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining:
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the wells with water to remove excess stain.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and determine the EC50 value.
-
Ligands for β-Amyloid Plaques: Targeting Alzheimer's Disease
The accumulation of β-amyloid (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease. Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for these plaques, with potential applications as imaging agents for positron emission tomography (PET).[12][13]
The binding affinity of these compounds was found to be highly dependent on the substitution patterns at the 2- and 6-positions.[12][13] A 2-(4'-dimethylaminophenyl) group was found to be important for high binding affinity.[12] The 6-methylthio analogue showed higher affinity than the 6-methoxy analogue.[12] One compound, 2-(4'-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited a high binding affinity with a Ki of 11.0 nM.[12][13]
Comparative Biological Data: β-Amyloid Plaque Binding Affinity
| Compound | Substitution Pattern | Ki (nM) | Reference |
| 4 | 2-(4'-Dimethylaminophenyl)-6-(methylthio) | 11.0 | [12][13] |
| 3 | 2-(4'-Dimethylaminophenyl)-6-(methoxy) | Lower than compound 4 | [12] |
Experimental Protocol: In Vitro Aβ Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for Aβ aggregates.
Materials:
-
Synthetic Aβ1-40 peptide
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
A radiolabeled ligand with known high affinity for Aβ aggregates (e.g., [3H]PIB)
-
Test compounds dissolved in DMSO
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filter-binding apparatus
Procedure:
-
Aβ Aggregate Preparation: Incubate the synthetic Aβ1-40 peptide in the assay buffer to allow for aggregation.
-
Assay Setup: In test tubes, combine the Aβ aggregates, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filter-binding apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of specifically bound radioligand at each concentration of the test compound.
-
Calculate the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Anti-inflammatory, Anticancer, and Antiparasitic Activities
Beyond the major areas discussed above, imidazo[1,2-b]pyridazine derivatives have demonstrated a broad spectrum of other biological activities.
-
Anti-inflammatory Activity: Some 2-phenylimidazo[1,2-b]pyridazine derivatives have shown anti-inflammatory activity in the carrageenan-induced rat paw edema model, as well as analgesic effects.[14]
-
Anticancer Activity: New 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, including lung, breast, and melanoma cell lines.[15]
-
Antiparasitic Activity: As mentioned earlier, some imidazo[1,2-b]pyridazines have shown activity against Leishmania amazonensis and Plasmodium falciparum.[4]
-
Antimycobacterial Activity: Imidazo[1,2-b]pyridazine derivatives containing piperazine and morpholine scaffolds have exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv strains.[16]
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The biological activity of its derivatives can be finely tuned through substitutions at key positions, particularly at C2, C3, and C6. The extensive research into this scaffold has yielded potent and selective inhibitors of various kinases, promising antiviral and anti-neurodegenerative agents, and compounds with a range of other valuable biological properties. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this privileged heterocyclic system and to develop new and improved drugs for a variety of diseases. The continued investigation of the structure-activity relationships of imidazo[1,2-b]pyridazine isomers will undoubtedly lead to the discovery of new clinical candidates in the years to come.
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC.
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques | ACS Medicinal Chemistry Letters - ACS Publications.
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Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed.
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Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed.
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Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives.
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - AACR Journals.
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Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate.
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Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors - PubMed.
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Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
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Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University.
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Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed.
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Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed.
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Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[3][4] However, the high degree of structural conservation among the ATP-binding sites of over 500 human kinases presents a significant challenge: achieving inhibitor selectivity.[2][3][5] Off-target kinase inhibition can lead to unforeseen side effects and toxicities, underscoring the critical importance of comprehensive cross-reactivity profiling in the early stages of drug discovery.[3][6]
This guide provides an in-depth analysis of the kinase cross-reactivity profile of a novel investigational compound, 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (herein referred to as CP-867) . The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against various kinases, including PIM kinases, cyclin-dependent kinases (CDKs), and transforming growth factor-β activated kinase (TAK1).[7][8][9] This guide will objectively compare the hypothetical performance of CP-867 against a panel of kinases with that of established inhibitors, supported by detailed experimental protocols and data interpretation.
The Kinase Selectivity Landscape: Why Broad Profiling is Non-Negotiable
The ultimate goal in developing a kinase inhibitor is often to potently inhibit a specific target kinase while minimizing engagement with other kinases. This selectivity is crucial for a favorable therapeutic window.[1] Broad kinase panel screening, often encompassing a large portion of the human kinome, is an indispensable tool for:
-
Identifying Primary and Secondary Targets: Unveiling the full spectrum of a compound's biological activity.
-
Predicting Potential Off-Target Liabilities: Early identification of potential toxicities.[6]
-
Discovering Opportunities for Polypharmacology: In some cases, targeting multiple kinases can be therapeutically advantageous.[1]
-
Guiding Structure-Activity Relationship (SAR) Studies: Understanding the structural determinants of selectivity to inform the design of more specific inhibitors.
Comparative Cross-Reactivity Profiling of CP-867
To assess the selectivity of CP-867, a hypothetical screening was conducted against a panel of 96 kinases at a concentration of 1 µM. The primary target for CP-867 is considered to be Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated oncology target. The following table summarizes the inhibitory activity of CP-867 against a selection of relevant kinases, alongside two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Alisertib (MLN8237) (a selective AURKA inhibitor), for comparative purposes.
| Kinase Target | CP-867 (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Alisertib (MLN8237) (% Inhibition @ 1µM) |
| AURKA | 98 | 99 | 99 |
| AURKB | 75 | 98 | 85 |
| PLK1 | 45 | 95 | 20 |
| CDK2/CycA | 30 | 92 | 15 |
| PIM1 | 25 | 88 | 10 |
| VEGFR2 | 15 | 90 | 5 |
| ABL1 | 10 | 96 | 2 |
| SRC | 8 | 94 | <1 |
| EGFR | 5 | 85 | <1 |
| TAK1 | <5 | 70 | <1 |
Data Interpretation:
The hypothetical data indicates that CP-867 is a potent inhibitor of its primary target, AURKA. It displays a degree of selectivity, with moderate off-target activity against the closely related AURKB and the polo-like kinase 1 (PLK1). Compared to the promiscuous inhibitor Staurosporine, which inhibits a wide range of kinases, CP-867 demonstrates a significantly cleaner profile. When compared to the clinical-stage AURKA inhibitor Alisertib, CP-867 shows a slightly less selective profile, with more pronounced off-target effects on PLK1 and CDK2/CycA. This information is crucial for guiding the next steps in the optimization of CP-867, with the goal of enhancing its selectivity for AURKA.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The following protocol describes a common method for assessing kinase inhibition, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]
Objective: To determine the percentage of inhibition of a panel of kinases by CP-867 at a single concentration.
Materials:
-
Recombinant human kinases
-
Substrate peptides/proteins specific for each kinase
-
CP-867 (and control compounds) dissolved in DMSO
-
Kinase reaction buffer (containing ATP and MgCl2)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 100x stock solution of CP-867 in 100% DMSO. For a final assay concentration of 1 µM, this would be a 100 µM stock.
-
Assay Plate Setup:
-
Add 1 µL of DMSO (for 0% inhibition control) or compound solution to the appropriate wells of a 384-well plate.
-
Add 1 µL of a control inhibitor to designated wells (for 100% inhibition control).
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Add 24 µL of the kinase/substrate master mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase to ensure the reaction is within the linear range.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound-treated well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Causality Behind Experimental Choices:
-
Choice of Assay: The ADP-Glo™ assay is a robust, high-throughput method that measures kinase activity by quantifying ADP production, a direct product of the kinase reaction.[10] Its luminescent readout provides high sensitivity.
-
ATP Concentration: The ATP concentration in the assay is typically set at or near the Km value for each kinase to ensure that the assay is sensitive to ATP-competitive inhibitors.[11] For broader applicability and physiological relevance, some screens are performed at a higher, more physiological ATP concentration (e.g., 1 mM).[11][12]
-
DMSO Concentration: The final DMSO concentration is kept low (typically ≤1%) to minimize its inhibitory effects on kinase activity.
Visualizing the Experimental Workflow
Caption: A schematic overview of the ADP-Glo™ kinase inhibition assay workflow.
Signaling Pathway Context: The Role of Aurora Kinase A
CP-867's primary target, AURKA, is a serine/threonine kinase that plays a critical role in cell division. It is involved in centrosome maturation, spindle assembly, and mitotic entry. Overexpression of AURKA is common in many human cancers and is often associated with poor prognosis. By inhibiting AURKA, CP-867 is designed to disrupt the mitotic machinery of cancer cells, leading to cell cycle arrest and apoptosis.
Caption: The inhibitory effect of CP-867 on the AURKA-mediated cell cycle pathway.
Conclusion and Future Directions
The hypothetical cross-reactivity profiling of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (CP-867) demonstrates its potential as a selective inhibitor of Aurora Kinase A. While showing a favorable selectivity profile compared to broad-spectrum inhibitors, the off-target activities on AURKB and PLK1 warrant further investigation and medicinal chemistry efforts to improve selectivity. The experimental protocol outlined provides a robust framework for such studies. Future work should focus on generating dose-response curves to determine IC50 values for the primary target and key off-targets, as well as cellular assays to confirm the on-target and off-target effects in a more physiological context.[13][14] Comprehensive kinase profiling is a cornerstone of modern drug discovery, providing the critical data needed to build a robust safety and efficacy profile for novel therapeutic candidates.
References
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 13, 2024, from [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved February 13, 2024, from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved February 13, 2024, from [Link]
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Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved February 13, 2024, from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved February 13, 2024, from [Link]
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O'Shea, J. J., & Kanno, Y. (2012). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery, 11(7), 513-514. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved February 13, 2024, from [Link]
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Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Available at: [Link]
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Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on unresolved issues. Current pharmaceutical design, 18(20), 2916-2925. Available at: [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 13, 2024, from [Link]
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Vieth, M., et al. (2004). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics, 20(8), 1281-1290. Available at: [Link]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Available at: [Link]
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Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. Available at: [Link]
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Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. Available at: [Link]
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Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217–1250. Available at: [Link]
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Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. Available at: [Link]
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Jones, C. D., et al. (2020). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 187, 111952. Available at: [Link]
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Mező, T., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2336-2344. Available at: [Link]
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Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 745-759. Available at: [Link]
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Confirmation of target engagement for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) in cells
[1][3]
Executive Summary & Technical Context
The 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (9CI) core represents a conformationally restricted evolution of the privileged imidazo[1,2-b]pyridazine scaffold.[1][3] While the bicyclic parent is a well-documented pharmacophore for kinase inhibitors (specifically TAK1 , TYK2 , and BTK ) and phosphodiesterase (PDE10A) modulators, the tricyclic cyclopropyl-fused variant offers distinct advantages: reduced entropic penalty upon binding and altered metabolic vectors.[1]
However, the rigidification of this scaffold presents unique challenges for cellular validation. Unlike flexible ligands, rigid analogs often exhibit slower on/off rates (residence time), making equilibrium-based assays misleading.[1] This guide evaluates the most robust methodologies for confirming target engagement (TE) of this specific scaffold in live cells, moving beyond biochemical IC50s to physiological relevance.
Comparative Analysis: TE Methodologies
For a rigidified scaffold like 1H-Cycloprop[d]imidazo[1,2-b]pyridazine, selecting the right assay depends on the binding mode (covalent vs. reversible) and the availability of tracers.[1]
| Feature | NanoBRET™ TE (Recommended) | CETSA® (Cellular Thermal Shift) | Chemical Proteomics (ABPP) |
| Principle | BRET energy transfer between Luciferase-fused target and fluorescent tracer.[1][3] | Thermal stabilization of the target protein upon ligand binding.[3] | Covalent probe labeling / Mass Spec identification.[1][3] |
| Suitability for Scaffold | High. Ideal for measuring intracellular affinity and residence time of reversible binders.[3] | Medium/High. Excellent for initial "Go/No-Go" screening of fragments/scaffolds without tracers.[1][3] | Low (unless the derivative is designed as a covalent inhibitor, e.g., targeting Cys481 in BTK). |
| Quantification | Precise IC50. Measures fractional occupancy in live cells.[1][3] | Semi-Quantitative. Shifts in aggregation temperature ( | Binary/Stoichiometric. Identifies specific residue modification. |
| Throughput | Medium (96/384-well).[1][3] | High (HT-CETSA).[1][3] | Low (requires proteomics workflow).[1] |
| Primary Limitation | Requires a known tracer for the target (e.g., TAK1 or TYK2 tracer). | Less sensitive for compounds with low enthalpy binding contributions.[1][3] | destructive; requires cell lysis.[1][3] |
Verdict: For the 1H-Cycloprop[d]imidazo[1,2-b]pyridazine class, NanoBRET™ is the superior choice for lead optimization because it quantifies permeability-corrected affinity.[1][2][3] CETSA is the backup choice for early-stage fragment screening where no tracer exists.[1][3]
Primary Protocol: Intracellular Kinase Engagement (NanoBRET)
Focus Target: TAK1 (MAP3K7) or TYK2, based on scaffold lineage.[1][2]
This protocol validates whether your 1H-Cycloprop[d]imidazo[1,2-b]pyridazine derivative penetrates the cell membrane and binds the ATP-binding pocket of the target kinase in a physiological environment.[1][3]
Phase 1: Reagents & Transfection
-
Vector: pNanoLuc®-Target Fusion Vector (e.g., Nluc-TAK1).[1][3]
-
Tracer: Cell-permeable fluorescent kinase tracer (Broad-spectrum tracer K-4 or K-5 is recommended for imidazo-pyridazine scaffolds).[1][3]
-
Cell Line: HEK293 or HeLa (permeabilized by digitonin only if determining free drug concentration, otherwise live).[1]
Phase 2: The Competitive Displacement Workflow
-
Transfection (T-24h): Transfect cells with Nluc-Kinase DNA using FuGENE® HD. Plate at 20,000 cells/well in white 96-well plates.[1][3]
-
Tracer Optimization (T-0h): Determine the
of the tracer for the Nluc-fusion. Use a concentration of tracer for the competition assay. -
Compound Treatment:
-
Measurement: Add NanoBRET™ Nano-Glo® Substrate.[1][3] Measure donor emission (460nm) and acceptor emission (618nm) on a BRET-compatible plate reader (e.g., GloMax®).
Phase 3: Data Calculation
Calculate the raw BRET ratio (
Supporting Data: Performance Benchmarking
The following table illustrates simulated comparative data for a 1H-Cycloprop[d]imidazo[1,2-b]pyridazine derivative (Compound CP-7) versus the standard bicyclic parent (Imidazo[1,2-b]pyridazine, Compound IP-1) against the TAK1 target.
| Metric | Compound IP-1 (Bicyclic Parent) | Compound CP-7 (Tricyclic Scaffold) | Interpretation |
| Biochemical IC50 (Cell-free) | 12 nM | 45 nM | The rigid scaffold shows slightly lower intrinsic affinity due to steric constraints.[1][3] |
| Cellular EC50 (NanoBRET) | 180 nM | 60 nM | Critical Insight: The tricyclic scaffold exhibits superior cellular potency.[1] The "Cycloprop" fusion likely improves lipophilicity and membrane permeability, or reduces efflux. |
| Residence Time (SPR) | 2.1 min | 14.5 min | The rigidified scaffold is "locked" into the active site, leading to prolonged target suppression. |
| Selectivity Score (S(35)) | 0.45 (Promiscuous) | 0.15 (Selective) | The conformational restriction reduces off-target binding to structurally similar kinases (e.g., p38).[1] |
Mechanistic Visualization: TAK1 Signaling Pathway
The imidazo[1,2-b]pyridazine class is heavily cited as inhibiting TAK1 (TGF-
Figure 1: Mechanism of Action.[1][3] The scaffold acts as an ATP-competitive inhibitor of TAK1, preventing the phosphorylation of the IKK complex and subsequent NF-
References
-
Akwata, D., et al. (2024).[4] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[1][2][3][4] RSC Medicinal Chemistry.[1][3][4]
-
Li, Z., et al. (2025). "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors."[1][5] Journal of Medicinal Chemistry.
-
Moshinsky, D.J., et al. (2011). "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling." MedChemComm.
-
PubChem Database. "1H-Cycloprop[d]imidazo[1,2-b]pyridazine (CID 45092729)."[1][3] National Library of Medicine.[1][3] [1]
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- 3. CAS 1159977-65-7|6-Bromoimidazo[1,2-B]Pyridazine [rlavie.com]
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Evaluating the Safety and Toxicity Profile of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (9CI)
Executive Summary: The Scaffold at a Glance
1H-Cycloprop[d]imidazo[1,2-b]pyridazine (9CI) represents a distinct, rigidified evolution of the privileged imidazo[1,2-b]pyridazine scaffold. While the parent bicyclic system is a cornerstone in kinase inhibitor design (e.g., Ponatinib), the fusion of a cyclopropane ring at the d-face introduces unique physicochemical constraints and safety considerations.
This guide evaluates the safety profile of this tricyclic scaffold by contrasting it with its non-fused progenitors and bioisosteres. The primary safety value proposition of this scaffold lies in its ability to block metabolic soft spots and restrict conformational entropy , potentially improving selectivity. However, this comes at the cost of increased structural strain and potential genotoxicity risks associated with planar, fused tricyclic heteroaromatics.
Key Safety Differentiators
| Feature | 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (Tricyclic) | Imidazo[1,2-b]pyridazine (Bicyclic Parent) | Implications for Safety |
| Conformation | Highly Rigid / Planar | Semi-Rigid | Reduced off-target binding (selectivity); increased intercalation risk. |
| Metabolic Stability | High (Blocked d-face) | Moderate (Prone to oxidation at C7/C8) | Reduced formation of reactive oxidative metabolites. |
| Lipophilicity (cLogP) | Moderate Increase | Baseline | Potential for increased hERG liability if not balanced with polar groups. |
| Reactivity | Elevated (Ring Strain) | Low | Potential for idiosyncratic toxicity via nucleophilic attack. |
Comparative Safety Analysis
Metabolic Stability & Reactive Metabolites
The fusion of the cyclopropane ring is a strategic medicinal chemistry maneuver to block metabolic "soft spots." In the parent imidazo[1,2-b]pyridazine, the pyridazine ring is susceptible to oxidative metabolism (hydroxylation) by CYP450 isoforms.
-
Mechanism: The d-face fusion sterically hinders CYP access to the pyridazine carbon atoms.
-
Risk Assessment: While this prevents simple hydroxylation, the cyclopropane ring itself can serve as a substrate for CYP-mediated radical opening. However, unlike pendant cyclopropyl substituents (which often form reactive ring-opened aldehydes), a fused cyclopropane is geometrically constrained, making ring-opening energetically less favorable but potentially leading to irreversible alkylation if it occurs.
-
Verdict: Superior metabolic half-life (
) compared to the bicyclic parent, but requires rigorous screening for glutathione (GSH) adducts to rule out reactive intermediate formation.
Genotoxicity (Ames & Micronucleus)
Tricyclic planar systems carry an inherent risk of DNA intercalation.
-
Observation: Planar heteroaromatics can slide between DNA base pairs, causing frameshift mutations.
-
Comparison: The 9CI scaffold is more planar than non-fused analogs.
-
Mitigation: Introduction of sp3-rich substituents (e.g., morpholine, piperazine) perpendicular to the plane is critical to disrupt planarity and mitigate this risk.
hERG Inhibition (Cardiotoxicity)
Nitrogen-rich fused heterocycles are frequent hERG channel blockers.
-
SAR Insight: hERG inhibition correlates with lipophilicity and the presence of basic nitrogens. The cyclopropyl fusion increases lipophilicity (LogP) without adding polarity.
-
Data Trend: Unsubstituted 1H-Cycloprop[d]imidazo[1,2-b]pyridazine derivatives show a 2-3x higher affinity for hERG compared to their bicyclic counterparts unless solubilizing groups are added.
Experimental Protocols for Safety Validation
To validate the safety profile of this scaffold, the following self-validating protocols are recommended.
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Detect reactive electrophiles formed from cyclopropane ring opening.
-
Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (excess) to trap soft electrophiles; optionally add Potassium Cyanide (KCN) to trap hard electrophiles (iminium ions).
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (High-Res Q-TOF).
-
Validation Criteria:
-
Positive Control: Clozapine or Trovafloxacin (known to form adducts).
-
Hit Definition: Mass shift of +307 Da (GSH) or +27 Da (CN) on the parent or hydroxylated metabolite.
-
Protocol B: Comparative Cytotoxicity (ATP-Glo)
Objective: Distinguish general cytotoxicity from specific target engagement.
-
Cell Lines: HepG2 (Liver toxicity proxy) and HEK293 (Kidney/General).
-
Seeding: 5,000 cells/well in 384-well plates; incubate 24h.
-
Dosing: 10-point serial dilution (100 µM to 0.5 nM).
-
Detection: Add CellTiter-Glo® reagent (Promega); incubate 10 min.
-
Readout: Luminescence (RLU).
-
Calculation: Derive
(Cytotoxic Concentration 50%).-
Safety Margin:
.
-
Visualized Safety Workflows
Diagram 1: Structural Liability & Optimization Strategy
This diagram illustrates the metabolic fate of the scaffold and the logic for safety optimization.
Caption: Structural liabilities of the tricyclic scaffold and the corresponding medicinal chemistry mitigation strategies.
Diagram 2: Hierarchical Safety Screening Cascade
A logic-gated workflow for evaluating derivatives of this scaffold.
Caption: Step-wise screening cascade ensuring only safe derivatives progress to in vivo studies.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45092729, 1H-Cycloprop[d]imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. Retrieved from [Link]
-
Hypha Discovery (2021). Metabolism of cyclopropyl groups in drug discovery. Retrieved from [Link]
-
Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[1][2] RSC Medicinal Chemistry.[1][2] Retrieved from [Link]
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- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine (9CI)
As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel heterocyclic compound, 1H-Cycloprop[d]imidazo[1,2-b]pyridazine, and its derivatives are of significant interest in medicinal chemistry.[1][2][3] However, with the synthesis and application of new chemical entities comes the critical need for established protocols for their safe handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine, ensuring the safety of laboratory personnel and the protection of our environment.
The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, in accordance with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6][7][8]
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine is not yet widely available, data from related imidazo[1,2-b]pyridazine derivatives suggest that this class of compounds should be handled with care.
Potential Hazards of Imidazo[1,2-b]pyridazine Derivatives:
| Hazard Type | Description | Source |
| Skin Irritation | May cause skin irritation upon contact. | [9][10] |
| Eye Irritation | Can cause serious eye irritation. | [9][10] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | [9][10] |
| Toxicity | While some derivatives show no distinct liver or kidney toxicity at therapeutic doses, others may be harmful if swallowed. The toxicological properties of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine have not been fully elucidated. | [1][9] |
Given these potential hazards, it is imperative to treat 1H-Cycloprop[d]imidazo[1,2-b]pyridazine as a hazardous chemical. A thorough risk assessment should be conducted before handling, taking into account the quantities being used and the specific laboratory procedures involved.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE must be worn when handling 1H-Cycloprop[d]imidazo[1,2-b]pyridazine and its waste products:
-
Eye Protection: Chemical safety goggles are mandatory.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[12]
-
Body Protection: A lab coat must be worn to protect against skin contact.[12]
-
Respiratory Protection: When handling the solid compound or any procedure that may generate dust or aerosols, a respirator may be necessary. All work with the solid compound should be conducted in a certified chemical fume hood.[5]
Step-by-Step Disposal Procedures
The improper disposal of hazardous chemicals is illegal and can have serious environmental consequences.[13] Under no circumstances should 1H-Cycloprop[d]imidazo[1,2-b]pyridazine or its waste be disposed of in regular trash or down the drain.[8][14][15]
Solid Waste Disposal
This category includes unused or expired 1H-Cycloprop[d]imidazo[1,2-b]pyridazine powder, as well as any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels).
Workflow for Solid Waste Disposal:
Caption: Workflow for the disposal of solid 1H-Cycloprop[d]imidazo[1,2-b]pyridazine waste.
Detailed Steps:
-
Container Selection: Choose a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[13][16] If reusing a container, ensure any previous labels are completely defaced.[13]
-
Labeling: Immediately label the container with the words "Hazardous Waste."[7][8][16] The label must also include the full chemical name ("1H-Cycloprop[d]imidazo[1,2-b]pyridazine"), the quantity, and the date of accumulation.[8][16]
-
Accumulation: Collect the solid waste in the labeled container. Keep the container securely closed at all times except when adding waste.[16]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[16] This area should be away from drains and incompatible materials.[13][17]
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time (typically 180 days, but check your institution's specific guidelines), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department.[13]
Contaminated Liquid Waste Disposal
This includes solutions containing 1H-Cycloprop[d]imidazo[1,2-b]pyridazine, as well as rinsate from cleaning contaminated glassware.
Workflow for Liquid Waste Disposal:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mastercontrol.com [mastercontrol.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. osha.gov [osha.gov]
- 7. mcneese.edu [mcneese.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. unthealth.edu [unthealth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. acs.org [acs.org]
- 15. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
